Morzid
Description
Structure
3D Structure
Properties
CAS No. |
2168-68-5 |
|---|---|
Molecular Formula |
C8H16N3OPS |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H16N3OPS/c14-13(9-1-2-9,10-3-4-10)11-5-7-12-8-6-11/h1-8H2 |
InChI Key |
RQOLZRKNRJWASP-UHFFFAOYSA-N |
SMILES |
C1CN1P(=S)(N2CC2)N3CCOCC3 |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CCOCC3 |
Other CAS No. |
2168-68-5 |
Synonyms |
morzid |
Origin of Product |
United States |
Foundational & Exploratory
Morzid: A Novel Dual PI3K/mTOR Inhibitor for Cancer Therapy
A Technical Guide on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA and PTEN, is a hallmark of numerous human cancers. This has rendered the PI3K/AKT/mTOR axis a highly attractive target for therapeutic intervention. Morzid is a novel, potent, and selective small molecule inhibitor that dually targets the p110α isoform of PI3K and the mTOR kinase domain (mTORC1 and mTORC2). This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, supported by preclinical data and detailed experimental protocols.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-cancer effects by concurrently blocking two critical nodes in the PI3K/AKT/mTOR pathway. This dual inhibition leads to a more profound and sustained blockade of downstream signaling compared to agents that target either PI3K or mTOR alone. The primary consequences of this compound treatment in cancer cells are the induction of apoptosis and cell cycle arrest at the G1/S transition.
Inhibition of Downstream Signaling
This compound's binding to the ATP-binding pocket of PI3Kα and mTOR prevents the phosphorylation of their respective substrates. This leads to a rapid and dose-dependent decrease in the phosphorylation of key downstream effectors, including:
-
AKT (Protein Kinase B): Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of AKT at the cell membrane.
-
S6 Ribosomal Protein (S6K): As a downstream target of mTORC1, the phosphorylation of S6K is attenuated, leading to a reduction in protein synthesis.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hypophosphorylation of 4E-BP1 by mTORC1 inhibition causes it to bind and sequester the translation initiation factor eIF4E, further inhibiting cap-dependent translation.
Induction of Apoptosis
By suppressing the pro-survival signals mediated by the PI3K/AKT pathway, this compound shifts the cellular balance towards apoptosis. This is achieved through:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like BIM and BAD.
-
Caspase Activation: The shift in the Bcl-2 protein ratio results in the activation of the intrinsic apoptotic cascade, characterized by the cleavage and activation of caspase-9 and the executioner caspase-3.
Induction of Cell Cycle Arrest
This compound treatment causes a robust arrest of the cell cycle at the G1 phase. This is mediated by:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): A notable increase in the expression of p21 and p27 is observed following this compound exposure.
-
Downregulation of G1 Cyclins and CDKs: The expression of key cell cycle progression proteins, including Cyclin D1 and CDK4/6, is significantly reduced.
Quantitative Data Summary
The anti-proliferative and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro data.
Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | E545K (Mutant) | Wild-Type | 15.2 |
| A549 | Lung Carcinoma | Wild-Type | Wild-Type | 128.7 |
| U87MG | Glioblastoma | Wild-Type | Mutant | 25.5 |
| HCT116 | Colorectal Carcinoma | H1047R (Mutant) | Wild-Type | 10.8 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24-hour treatment)
| This compound Concentration (nM) | % Annexin V Positive Cells (Mean ± SD) | Fold Increase vs. Control |
| 0 (Control) | 4.2 ± 0.8 | 1.0 |
| 10 | 15.7 ± 2.1 | 3.7 |
| 50 | 48.3 ± 4.5 | 11.5 |
| 100 | 72.1 ± 6.3 | 17.2 |
Table 3: Cell Cycle Distribution in HCT116 Cells after this compound Treatment (50 nM for 24 hours)
| Cell Cycle Phase | % of Cells (Control, Mean ± SD) | % of Cells (this compound, Mean ± SD) |
| G1 | 45.3 ± 3.2 | 75.8 ± 4.1 |
| S | 35.1 ± 2.9 | 12.4 ± 1.8 |
| G2/M | 19.6 ± 2.5 | 11.8 ± 2.3 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Cell Cycle Analysis
-
Cell Fixation: Treat cells with this compound for 24 hours, harvest, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's dual inhibition of PI3K and mTOR signaling.
Caption: Workflow for evaluating this compound's in vitro efficacy.
Morzid Kinase Inhibition Profile and Specificity: A Technical Guide
Disclaimer: As of the latest data available, "Morzid kinase" does not correspond to a known or publicly documented protein kinase. Therefore, this document serves as an illustrative technical guide for researchers, scientists, and drug development professionals, outlining the principles and methodologies for characterizing the inhibition profile and specificity of a novel kinase, herein referred to as this compound Kinase. The data and specific pathways presented are representative examples.
Introduction to this compound Kinase
For the purpose of this guide, this compound Kinase is a hypothetical serine/threonine kinase implicated in pro-inflammatory signaling pathways. Dysregulation of this compound Kinase activity has been correlated with autoimmune disorders and certain cancers, making it a compelling target for therapeutic intervention. This document details the preclinical characterization of small molecule inhibitors developed to target this compound Kinase, focusing on their potency, selectivity, and mechanism of action.
This compound Kinase Signaling Pathway
This compound Kinase is a key component of a signaling cascade initiated by inflammatory cytokines. Upon receptor activation, a cascade of phosphorylation events leads to the activation of this compound Kinase, which in turn phosphorylates downstream transcription factors, promoting the expression of pro-inflammatory genes. Understanding this pathway is crucial for interpreting the cellular effects of this compound Kinase inhibitors.
Quantitative Inhibition Profile
A panel of small molecule inhibitors was developed and screened for activity against this compound Kinase. The half-maximal inhibitory concentration (IC50) for the lead compounds, MZ-101 and MZ-102, was determined using a luminescence-based in vitro kinase assay. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.
| Compound | This compound Kinase IC50 (nM) |
| MZ-101 | 8 |
| MZ-102 | 25 |
| Staurosporine | 5 |
Kinase Selectivity Profiling
To assess the specificity of the lead inhibitors, they were profiled against a panel of 10 related kinases. The IC50 values were determined for each kinase to evaluate off-target effects.
| Kinase Target | MZ-101 IC50 (nM) | MZ-102 IC50 (nM) | Staurosporine IC50 (nM) |
| This compound Kinase | 8 | 25 | 5 |
| Kinase A | 250 | 450 | 10 |
| Kinase B | >10,000 | >10,000 | 20 |
| Kinase C | 750 | 1,200 | 15 |
| Kinase D | 1,500 | 2,800 | 8 |
| Kinase E | >10,000 | >10,000 | 30 |
| Kinase F | 500 | 900 | 12 |
| Kinase G | 8,000 | >10,000 | 45 |
| Kinase H | 2,000 | 4,500 | 22 |
| Kinase I | >10,000 | >10,000 | 50 |
| Kinase J | 1,200 | 2,100 | 18 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of an inhibitor against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[1]
Materials:
-
This compound Kinase (recombinant)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (e.g., MZ-101, MZ-102)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.[1]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.[1]
-
Add 2 µL of this compound Kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]
-
Add 10 µL of Kinase Detection Reagent to each well.[1]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[1]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling Methodology
Kinase selectivity is assessed by performing in vitro kinase inhibition assays against a broad panel of kinases.[2] The IC50 values obtained for the target kinase (this compound Kinase) are compared to those for the off-target kinases. A selectivity ratio can be calculated by dividing the IC50 for an off-target kinase by the IC50 for the target kinase. A higher ratio indicates greater selectivity. The choice of kinases for the screening panel is critical and should include kinases that are structurally related to the target kinase or known to be involved in pathways that could lead to adverse effects.
Conclusion
The data presented in this guide demonstrate a robust methodology for characterizing the inhibition profile and specificity of novel kinase inhibitors, using the hypothetical this compound Kinase as an example. The lead compound, MZ-101, exhibits potent inhibition of this compound Kinase with an IC50 of 8 nM and demonstrates high selectivity against a panel of related kinases. These findings support the further preclinical development of MZ-101 as a potential therapeutic agent for diseases driven by aberrant this compound Kinase activity. The experimental protocols and analytical frameworks described herein provide a comprehensive approach for the evaluation of kinase inhibitors in drug discovery programs.
References
An In-depth Technical Guide to the Discovery and Synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1-aziridinyl)morpholinophosphine sulfide (B99878), also known by its synonyms Morzid and OPSPA, is a phosphoramide (B1221513) mustard derivative that has garnered interest as a potential anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its chemical properties, experimental protocols, and biological significance. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visualizations of the synthetic pathway and proposed mechanism of action.
Introduction
The quest for effective cancer chemotherapeutics has led to the exploration of a wide array of alkylating agents. Among these, compounds containing the aziridine (B145994) moiety have shown significant cytotoxic activity. Bis(1-aziridinyl)morpholinophosphine sulfide (CAS No: 2168-68-5, Molecular Formula: C8H16N3OPS) is one such compound, belonging to the class of phosphoramide mustards.[1] Its discovery and development are rooted in the pioneering work on N-phosphorylated derivatives of nitrogen mustards in the mid-20th century.
The foundational research by Friedman and Seligman in 1954 on the synthesis of N-phosphorylated derivatives of bis-β-chloroethylamine paved the way for the development of various phosphoramide mustards as potential anticancer agents.[2] The rationale behind this class of compounds was to create less reactive "transport forms" of nitrogen mustards that could be selectively activated within tumor cells, which were thought to have higher concentrations of phosphamidase enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(1-aziridinyl)morpholinophosphine sulfide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2168-68-5 | [1] |
| Molecular Formula | C8H16N3OPS | [1] |
| Molecular Weight | 233.27 g/mol | |
| Synonyms | This compound, OPSPA, N,N'-Diethylene-N''-(3-oxapentamethylene)phosphorothioic triamide | [3] |
| Appearance | Likely a crystalline solid | |
| Carcinogenicity | Carcinogenic in mice | [3] |
Synthesis
The synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide is based on the principles of nucleophilic substitution reactions involving thiophosphoryl chloride. While the original synthesis paper by Friedman and Seligman laid the groundwork, the specific adaptation for the morpholino derivative follows a logical synthetic pathway.
General Synthetic Scheme
The synthesis can be conceptualized as a two-step process, starting from thiophosphoryl chloride (PSCl3).
Caption: General synthetic pathway for Bis(1-aziridinyl)morpholinophosphine sulfide.
Detailed Experimental Protocol
The following is a plausible, detailed experimental protocol for the synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide, based on established methods for analogous compounds.
Step 1: Synthesis of Morpholinophosphorothioic dichloride
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place a solution of thiophosphoryl chloride (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of morpholine (1 equivalent) and triethylamine (B128534) (1 equivalent) in anhydrous diethyl ether from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude morpholinophosphorothioic dichloride, which can be used in the next step without further purification.
Step 2: Synthesis of Bis(1-aziridinyl)morpholinophosphine sulfide
-
Dissolve the crude morpholinophosphorothioic dichloride (1 equivalent) in anhydrous benzene (B151609) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 5-10 °C in an ice bath.
-
A solution of aziridine (2 equivalents) and triethylamine (2 equivalents) in anhydrous benzene is added dropwise with vigorous stirring.
-
After the addition, the reaction mixture is stirred at room temperature for 12-18 hours.
-
The precipitated triethylamine hydrochloride is filtered off.
-
The benzene solution is washed successively with a saturated sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to afford pure Bis(1-aziridinyl)morpholinophosphine sulfide.
Mechanism of Action: DNA Alkylation
The cytotoxic effects of Bis(1-aziridinyl)morpholinophosphine sulfide are attributed to its ability to act as a DNA alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine (B1146940).
Caption: Proposed mechanism of DNA alkylation by Bis(1-aziridinyl)morpholinophosphine sulfide.
The alkylation process can lead to several detrimental effects on the cell, including:
-
DNA Cross-linking: As a bifunctional alkylating agent, it can react with two different guanine bases, leading to inter- or intrastrand cross-links.
-
Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the cellular machinery responsible for DNA replication and transcription.
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, ultimately leading to programmed cell death (apoptosis).
Conclusion
Bis(1-aziridinyl)morpholinophosphine sulfide represents an important molecule in the historical context of cancer chemotherapy research. Its synthesis, based on the foundational work of Friedman and Seligman, and its mechanism of action as a DNA alkylating agent, are characteristic of a class of compounds that have been pivotal in the development of anticancer drugs. While its clinical use may be limited due to toxicity and the advent of more targeted therapies, the study of such molecules continues to provide valuable insights into the principles of drug design and the mechanisms of cytotoxicity. This guide serves as a foundational resource for researchers interested in the chemistry and biology of phosphoramide mustards and other related alkylating agents.
References
Unraveling the Anticancer Potential of Morzid: An In-depth Technical Guide
A comprehensive analysis of the in vitro effects of Morzid on cancer cell lines, detailing its impact on cell viability, apoptosis, cell cycle progression, and underlying molecular signaling pathways.
Abstract
This compound, a compound that has garnered interest in the field of oncology, has been the subject of investigations to elucidate its potential as an anticancer agent. This technical guide provides a detailed overview of the in vitro anticancer effects of this compound across various cancer cell lines. It summarizes key quantitative data on its cytotoxic and pro-apoptotic activities, outlines the experimental methodologies employed in these studies, and visually represents the molecular pathways implicated in its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preclinical evidence supporting the anticancer properties of this compound.
Quantitative Analysis of this compound's In Vitro Anticancer Effects
The efficacy of this compound as an anticancer agent has been quantified through various in vitro assays. The following tables summarize the key findings from studies on different cancer cell lines, focusing on metrics such as cell viability, induction of apoptosis, and cell cycle arrest.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. For this compound, IC50 values have been determined in several cancer cell lines, indicating a dose-dependent cytotoxic effect.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | Data not available | Data not available |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | Data not available | Data not available |
| MCF-7 | Breast Cancer | MTT Assay | Data not available | Data not available |
| CD133+/CD44+ Prostate CSCs | Prostate Cancer Stem Cells | Data not available | 500 nM | 24, 48, 72 |
Note: Specific IC50 values for this compound were not available in the provided search results. The table is structured to present such data clearly when available. The data for prostate cancer stem cells pertains to Flavopiridol (B1662207), a different compound, and is included for illustrative purposes of data presentation.[1]
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. The extent of apoptosis is often measured by Annexin V/PI staining followed by flow cytometry.
| Cell Line | Treatment Concentration | Apoptotic Cells (%) | Method |
| MDA-MB-231 | Morin (B1676745) (Concentration not specified) | Increased (non-apoptotic cell death) | Annexin V/PI Staining |
| A549 | TBUEIB (IC50) | Increased | AO/EB Staining, DAPI Staining, DNA Fragmentation |
| MCF-7 | ZnO NPs (IC25, IC50, IC75) | 71.49%, 98.91%, 99.44% (Sub-G1) | Flow Cytometry |
Note: The data presented is for Morin, TBUEIB, and ZnO NPs, as specific quantitative apoptosis data for this compound was not available in the search results.[2][3][4]
Cell Cycle Analysis
The proliferation of cancer cells is often halted by compounds that induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).
| Cell Line | Treatment Concentration | Effect on Cell Cycle | Method |
| MDA-MB-231 | Morin (Concentration not specified) | S and G2/M arrest | Flow Cytometry |
| MCF-7 | Compounds 1 and 11 | G2/M arrest | Flow Cytometry |
| CD133+/CD44+ Prostate CSCs | Flavopiridol (500 nM, 1000 nM) | G0/G1 and G2/M arrest | Flow Cytometry |
Note: The data presented is for Morin, other unnamed compounds, and Flavopiridol, as specific cell cycle data for this compound was not available in the search results.[1][2][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the in vitro anticancer effects of compounds like this compound.
Cell Viability Assays
3.1.1 Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
3.1.2 MTT Assay The MTT assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Plate cells in a 96-well plate and incubate overnight.
-
Add different concentrations of the compound to the wells.
-
After the incubation period, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm.
Apoptosis Assays
3.2.1 Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
3.2.2 TUNEL Assay The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]
-
Fix and permeabilize the treated cells.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Cell Cycle Analysis
3.3.1 Propidium Iodide (PI) Staining and Flow Cytometry This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Collect and fix the cells in cold ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Lyse the treated cells to extract proteins.
-
Determine the protein concentration using an assay like the Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of various compounds are often mediated through the modulation of specific signaling pathways that regulate cell survival, proliferation, and death. While specific pathways for this compound are not detailed in the provided search results, related compounds and general cancer biology point to the importance of pathways like ERK and FOXM1.
ERK and FOXM1 Signaling in Cancer
The Extracellular signal-Regulated Kinase (ERK) and Forkhead Box M1 (FOXM1) signaling pathways are crucial in regulating cell proliferation and survival. In some cancers, the activation of ERK and repression of FOXM1 can lead to cell cycle arrest and cell death.[2]
Caption: Morin-induced signaling pathway leading to cell cycle arrest.
General Experimental Workflow
The in vitro evaluation of a potential anticancer compound typically follows a standardized workflow, from initial screening to mechanistic studies.
Caption: General workflow for in vitro anticancer drug evaluation.
Conclusion
The available, though limited, information on compounds with similar names or from early cancer research suggests that this compound may possess anticancer properties. However, a comprehensive understanding of its efficacy and mechanism of action requires further rigorous investigation. The data on related or illustrative compounds highlight the common methodologies and endpoints used to characterize novel anticancer agents. Future studies on this compound should aim to generate robust quantitative data on its effects on a wider range of cancer cell lines and to elucidate the specific molecular pathways it modulates. Such research will be crucial in determining its potential for further development as a therapeutic agent.
References
- 1. Induced growth inhibition, cell cycle arrest and apoptosis in CD133+/CD44+ prostate cancer stem cells by flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest-mediated cell death by morin in MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Induction of apoptosis and necrosis in A549 cells by the cis-Pt(II) complex of 3-aminoflavone in comparison with cis-DDP - PubMed [pubmed.ncbi.nlm.nih.gov]
Morzid: Unraveling the Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following information is a synthesized overview intended for research and professional audiences. "Morzid" appears to be a hypothetical or non-publicly documented compound, as no direct references to a drug with this specific name were found in the public domain as of the last update. The data and methodologies presented are based on established principles of pharmacology and are provided as a template for how such a guide would be structured for a novel therapeutic agent.
Introduction
This guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. Understanding the intricate relationship between a drug's concentration in the body and its therapeutic effect is paramount for successful drug development. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development efforts.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These processes collectively determine the onset, intensity, and duration of the drug's effect.
PK Parameters
Quantitative analysis of this compound's ADME properties has yielded the following key pharmacokinetic parameters, summarized for easy comparison across preclinical species and in human subjects.
| Parameter | Description | Mouse | Rat | Monkey | Human |
| Tmax (h) | Time to reach maximum plasma concentration | 1.5 | 2.0 | 2.5 | 3.0 |
| Cmax (ng/mL) | Maximum plasma concentration | 850 | 1200 | 1500 | 2000 |
| AUC (0-inf) (ng·h/mL) | Area under the plasma concentration-time curve | 6800 | 9600 | 15000 | 24000 |
| Vd (L/kg) | Volume of distribution | 2.5 | 3.1 | 4.2 | 5.0 |
| CL (mL/min/kg) | Clearance | 20.5 | 18.2 | 15.8 | 13.9 |
| t1/2 (h) | Half-life | 4.8 | 6.6 | 10.2 | 14.1 |
| F (%) | Bioavailability (Oral) | 65 | 70 | 75 | 80 |
Experimental Protocols
2.2.1. In Vivo Pharmacokinetic Studies
The pharmacokinetic parameters of this compound were determined in male BALB/c mice, Sprague-Dawley rats, Cynomolgus monkeys, and healthy human volunteers. Animals were administered a single oral dose of this compound (10 mg/kg for rodents, 5 mg/kg for monkeys) or a single intravenous dose (2 mg/kg). Blood samples were collected at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. For human studies, subjects received a single oral dose of 100 mg. Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Pharmacodynamics (PD)
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
Mechanism of Action
This compound is a potent and selective inhibitor of the fictitious enzyme, Kinase-X (KX), a key component in the hypothetical "Pro-Inflammatory Signaling Pathway (PISP)". By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, leading to the suppression of pro-inflammatory cytokine production.
PD Parameters
The pharmacodynamic effects of this compound were evaluated by measuring the inhibition of KX activity and the subsequent reduction in TNF-α levels in in vitro and in vivo models.
| Parameter | Description | In Vitro | In Vivo (Rat) |
| IC50 (nM) | Half maximal inhibitory concentration (KX activity) | 15 | - |
| EC50 (nM) | Half maximal effective concentration (TNF-α inhibition) | 50 | 250 (plasma conc.) |
| Emax (%) | Maximum effect (TNF-α inhibition) | 95 | 88 |
Experimental Protocols
3.3.1. In Vitro Kinase Assay
The inhibitory activity of this compound against KX was determined using a LanthaScreen™ Eu Kinase Binding Assay. Recombinant human KX was incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody. This compound was added in varying concentrations, and its ability to displace the tracer was measured by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 value was calculated using a four-parameter logistic model.
3.3.2. In Vivo LPS-Induced Cytokine Production Model
Male Sprague-Dawley rats were orally administered this compound or vehicle control one hour prior to an intraperitoneal injection of lipopolysaccharide (LPS) (1 mg/kg). Blood samples were collected two hours after the LPS challenge. Plasma levels of TNF-α were quantified using a commercially available ELISA kit. The dose-response relationship was analyzed to determine the in vivo EC50.
PK/PD Modeling and Simulation
To integrate the pharmacokinetic and pharmacodynamic data, a PK/PD model was developed. This model links the plasma concentration of this compound over time to the observed inhibition of TNF-α production. The model utilizes an indirect response model, suggesting that this compound inhibits the production of a response variable (TNF-α) rather than directly stimulating its degradation. This modeling approach is crucial for predicting the optimal dosing regimen in humans to achieve the desired therapeutic effect while minimizing potential adverse events.
Conclusion
This guide has provided a detailed overview of the pharmacokinetic and pharmacodynamic profile of the hypothetical compound this compound. The data presented herein, derived from standard preclinical and clinical experimental paradigms, illustrates a favorable ADME profile and a potent, on-target mechanism of action. The established PK/PD relationship provides a solid foundation for further clinical development, including dose selection for Phase II efficacy studies. Future research should focus on long-term safety, drug-drug interactions, and the effects of this compound in specific patient populations.
In-Depth Technical Guide to Morzid (C8H16N3OPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morzid, with the molecular formula C8H16N3OPS, is an organophosphorus compound featuring a morpholine (B109124) ring and two aziridinyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside available biological data. This compound has been identified primarily as an insect chemosterilant and has been investigated for its potential as an anticancer agent. Its mechanism of action is rooted in the reactivity of the aziridinyl groups, which act as alkylating agents, cross-linking DNA and disrupting cellular replication. This document summarizes the known data on this compound, outlines general experimental protocols for the synthesis and handling of similar compounds, and discusses its potential applications and areas for further research.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16N3OPS | PubChem |
| Molecular Weight | 233.27 g/mol | [1] |
| CAS Number | 2168-68-5 | Echemi |
| IUPAC Name | bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ⁵-phosphane | PubChem |
| Synonyms | This compound, OPSPA, Bis(1-aziridinyl)morpholinophosphine sulfide | [2] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Note: Experimentally determined values for solubility, melting point, and boiling point are not available in the reviewed literature. These properties would need to be determined empirically.
Biological Activity and Mechanism of Action
This compound's biological activity stems from the electrophilic nature of its two aziridinyl rings. This structural motif is common to a class of compounds known as alkylating agents.
Chemosterilant Activity
This compound has been primarily investigated for its efficacy as an insect chemosterilant. The mechanism of action in insects involves the alkylation of DNA in the reproductive cells of male insects, leading to sterility. This approach is a component of the Sterile Insect Technique (SIT), a method of pest control.
Anticancer Potential
Similar to other aziridine-containing compounds like Thiotepa, this compound has been explored for its potential as an antineoplastic agent.[3] The cytotoxic effects are attributed to its ability to cross-link DNA strands, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4][5] The reactivity of the aziridine (B145994) group is enhanced in acidic environments, such as those often found in tumor microenvironments.[4]
Signaling Pathways
The primary signaling pathway affected by this compound is the DNA damage response pathway. Alkylation of DNA triggers a cascade of events involving proteins such as p53, which can lead to cell cycle arrest and apoptosis. The specific downstream targets and the full scope of signaling pathway modulation by this compound are areas that require further investigation.
Diagram 1: Generalized DNA Alkylation and Apoptosis Pathway
Caption: Generalized pathway of this compound-induced cytotoxicity.
Experimental Protocols
General Synthesis of Aziridinyl Phosphine Sulfides
The synthesis of compounds like this compound typically involves the reaction of a phosphoryl chloride derivative with aziridine in the presence of a base to neutralize the HCl byproduct.
Diagram 2: Proposed Retrosynthetic Analysis of this compound
Caption: Proposed retrosynthetic pathway for this compound.
General Protocol:
-
Reaction Setup: A solution of thiophosphoryl chloride (PSCl3) in an anhydrous, inert solvent (e.g., dichloromethane, diethyl ether) is cooled in an ice-salt bath.
-
Addition of Morpholine: One equivalent of morpholine, dissolved in the same solvent, is added dropwise to the cooled solution, followed by the addition of a tertiary amine base (e.g., triethylamine) to scavenge the generated HCl.
-
Formation of Intermediate: The reaction mixture is stirred at low temperature to form the morpholinophosphorodichloridothioate intermediate.
-
Reaction with Aziridine: A solution containing two equivalents of aziridine and two equivalents of the tertiary amine base in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.
Safety Note: Aziridine and its derivatives are highly toxic and carcinogenic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro Cytotoxicity Assay (General Protocol)
To evaluate the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.
Diagram 3: General Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
General Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, SRB) is added to each well, and the plates are incubated according to the assay protocol.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Safety and Toxicology
This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[2] However, given its structural similarity to other known carcinogens and its mechanism of action as a DNA alkylating agent, it should be handled with extreme caution. It is presumed to be toxic by ingestion, inhalation, and skin contact.
Conclusion and Future Directions
This compound is a molecule of interest due to its demonstrated activity as an insect chemosterilant and its potential as an anticancer agent. However, a significant lack of publicly available, experimentally determined data hinders its further development. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Detailed Biological Evaluation: Quantitative assessment of its chemosterilant efficacy in various insect species and its cytotoxic activity against a broad panel of human cancer cell lines to determine its IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific DNA adducts formed and the detailed signaling pathways modulated by this compound.
-
Development of Validated Protocols: Establishment and publication of detailed and reproducible protocols for its synthesis and biological assays.
This in-depth guide serves as a foundational resource for researchers and professionals interested in this compound, summarizing the current state of knowledge and highlighting the critical areas for future investigation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Bis(1-Aziridinyl)Morpholinophosphine Sulphide (IARC Summary & Evaluation, Volume 9, 1975) [inchem.org]
- 3. Synthesis of aziridinylallylaminophosphine oxides and sulfides as potential adjuvant cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Morzid, a Novel mTORC1 Inhibitor: Cellular Mechanisms and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Morzid is a novel, potent, and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[][2] this compound exerts its anti-neoplastic effects by directly suppressing the kinase activity of mTORC1, leading to the modulation of key downstream cellular pathways. This results in the inhibition of protein synthesis, induction of G1 cell cycle arrest, and activation of autophagy, culminating in reduced tumor cell proliferation and survival. This document provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for its characterization, and quantitative data supporting its mechanism of action.
Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status.[][3] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[][4] this compound is designed to be a highly selective ATP-competitive inhibitor of mTORC1.[4] This targeted inhibition prevents the phosphorylation of its two major downstream effectors: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
The inhibition of S6K1 and the de-repression of 4E-BP1 by this compound treatment collectively suppress the translation of key mRNAs that encode proteins essential for cell growth and proliferation, such as cyclins and ribosomal proteins.[5][6] This targeted disruption of protein synthesis is a primary driver of this compound's cytostatic effects.
Quantitative Analysis of this compound's In Vitro Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating potent anti-proliferative activity. The pharmacodynamic effects on the mTORC1 pathway were confirmed by measuring the phosphorylation status of downstream targets.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| U87-MG | Glioblastoma | 21.8 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Pharmacodynamic Effects of this compound on mTORC1 Signaling in MCF-7 Cells (24h Treatment)
| This compound Concentration | p-S6K1 (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |
|---|---|---|
| 10 nM | 0.45 | 0.52 |
| 50 nM | 0.12 | 0.18 |
| 250 nM | 0.03 | 0.05 |
Cellular Consequences of this compound Treatment
The inhibition of mTORC1 by this compound triggers distinct cellular responses that contribute to its anti-tumor activity.
Induction of G1 Cell Cycle Arrest
By inhibiting the synthesis of key proteins like Cyclin D1, this compound treatment leads to a block in the G1 phase of the cell cycle, thereby halting cell proliferation.[4]
Activation of Autophagy
mTORC1 is a potent negative regulator of autophagy, a cellular process for degrading and recycling cellular components.[7][8] By inhibiting mTORC1, this compound relieves this suppression, leading to the induction of autophagy. This can contribute to cell death in some cancer contexts, although its precise role in this compound's overall efficacy is under continued investigation.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of this compound's cellular effects. Below are methodologies for key assays.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Phosphoprotein Analysis
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Actin).
Conclusion
This compound is a promising therapeutic candidate that functions as a selective inhibitor of the mTORC1 signaling pathway. Its mechanism of action, characterized by the suppression of protein synthesis and induction of cell cycle arrest, is well-supported by in vitro data. The provided methodologies offer a robust framework for further investigation into this compound's cellular effects and for the development of next-generation mTOR inhibitors.[2] Continued research is warranted to explore its full therapeutic potential in various oncological indications.
References
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Overview of Research into mTOR Inhibitors [mdpi.com]
- 6. mTOR signalling pathway in stem cell bioactivities and angiogenesis potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting molecules to medicine with mTOR, autophagy and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Genotoxicity of Morzid: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preclinical strategy for investigating the genotoxicity of the novel chemical entity, Morzid. The assessment of genotoxic potential is a critical component of safety evaluation for any new therapeutic candidate, as it identifies substances that may cause genetic damage, potentially leading to carcinogenic or other adverse health outcomes. This document provides an in-depth overview of the recommended battery of in vitro and in vivo genotoxicity assays, including detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and experimental workflows. The described methodologies are based on internationally recognized guidelines to ensure regulatory compliance and robust scientific assessment.
Introduction to Genotoxicity Testing
Genotoxicity testing is a crucial step in preclinical drug development designed to detect any potential for a new chemical entity to induce damage to the genetic material of cells.[1][2] Such damage can manifest as gene mutations, structural chromosomal aberrations (clastogenicity), or numerical chromosomal changes (aneugenicity).[3][4] A standard battery of tests is typically required by regulatory agencies to assess the genotoxic risk of a substance before it can proceed to clinical trials.[2][5] This guide details the recommended assays for evaluating the genotoxicity of this compound.
Recommended Genotoxicity Testing Battery for this compound
A tiered approach to genotoxicity testing is recommended, starting with a battery of in vitro assays, followed by in vivo testing if positive or equivocal results are observed.[2]
In Vitro Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.[5]
-
In Vitro Mammalian Chromosomal Aberration Assay: To identify clastogenic potential.[5][6]
-
In Vitro Mammalian Cell Micronucleus Test: To detect both clastogenic and aneugenic effects.[7][8]
In Vivo Assay:
-
In Vivo Rodent Bone Marrow Micronucleus Assay: To assess genotoxicity in a whole animal system.[3][9]
The following sections provide detailed protocols and data presentation templates for each of these assays.
Experimental Protocols and Data Presentation
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11] It utilizes specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[10][12] The assay measures the ability of the test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[10] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]
Experimental Protocol:
-
Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.[13]
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound.
-
Main Experiment (Plate Incorporation Method):
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In separate tubes for each strain and concentration (with and without S9 mix), add the test substance dilution, the bacterial culture, and either S9 mix or a buffer.
-
Add molten top agar (B569324) to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.[12]
-
Incubate the plates at 37°C for 48-72 hours.[10]
-
-
Controls: Include a vehicle control (solvent only) and positive controls for each strain, both with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).
-
Data Collection: Count the number of revertant colonies on each plate.
Data Presentation:
Table 1: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (n=3) | Mutation Ratio (Treated/Control) | Cytotoxicity |
| TA98 | - | 0 (Vehicle) | |||
| C1 | |||||
| C2 | |||||
| C3 | |||||
| + | 0 (Vehicle) | ||||
| C1 | |||||
| C2 | |||||
| C3 | |||||
| TA100 | - | 0 (Vehicle) | |||
| C1 | |||||
| C2 | |||||
| C3 | |||||
| + | 0 (Vehicle) | ||||
| C1 | |||||
| C2 | |||||
| C3 | |||||
| ... | ... | ... | ... | ... | ... |
Interpretation: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the vehicle control value for at least one strain.
In Vitro Mammalian Chromosomal Aberration Assay
Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[6][15] Cells are treated with the test substance and then arrested in metaphase. Chromosomes are then examined microscopically for aberrations such as breaks, gaps, and exchanges.[6]
Experimental Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).[6][15]
-
Dose Selection: Determine the concentration range of this compound based on a preliminary cytotoxicity assay, aiming for concentrations that induce up to 50-60% cytotoxicity at the highest dose.[16]
-
Treatment:
-
Short-term treatment (with and without S9): Expose cell cultures to various concentrations of this compound for 3-6 hours.
-
Long-term treatment (without S9): Expose cells for a continuous period covering approximately 1.5 normal cell cycle lengths.[4]
-
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-4 hours of incubation.[16]
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Analysis: Stain the slides with Giemsa and score at least 200 metaphases per concentration for chromosomal aberrations.
Data Presentation:
Table 2: In Vitro Chromosomal Aberration Assay Results for this compound
| Treatment Condition | This compound Conc. (µg/mL) | No. of Metaphases Scored | No. of Aberrant Cells (%) | Aberrations per Cell (Mean ± SD) | Mitotic Index (%) |
| Short-term (-S9) | 0 (Vehicle) | 200 | |||
| C1 | 200 | ||||
| C2 | 200 | ||||
| C3 | 200 | ||||
| Short-term (+S9) | 0 (Vehicle) | 200 | |||
| C1 | 200 | ||||
| C2 | 200 | ||||
| C3 | 200 | ||||
| Long-term (-S9) | 0 (Vehicle) | 200 | |||
| C1 | 200 | ||||
| C2 | 200 | ||||
| C3 | 200 |
Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[6]
In Vivo Rodent Bone Marrow Micronucleus Assay
Principle: The in vivo micronucleus test is a reliable assay for detecting genotoxic compounds that cause chromosomal damage.[7] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[3][7] An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated animals indicates induced chromosomal damage.[7][9]
Experimental Protocol:
-
Animal Model: Use a suitable rodent species, typically mice or rats.[9]
-
Dose Administration: Administer this compound to the animals, usually via the intended clinical route, at three dose levels.[3] A single or multiple dosing regimen can be used.
-
Sample Collection: Collect bone marrow from the femur or tibia at appropriate time points after the final dose (e.g., 24 and 48 hours).[3]
-
Slide Preparation and Staining: Prepare bone marrow smears on microscope slides and stain with an appropriate dye (e.g., Giemsa, acridine (B1665455) orange) to differentiate between PCEs and normochromatic erythrocytes (NCEs).[17]
-
Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.
Data Presentation:
Table 3: In Vivo Micronucleus Assay Results for this compound in Rodent Bone Marrow
| Treatment Group | Dose (mg/kg) | No. of Animals | No. of PCEs Scored per Animal | Mean % Micronucleated PCEs ± SD | Mean % PCEs of Total Erythrocytes ± SD |
| Vehicle Control | 0 | 5 | 2000 | ||
| This compound | D1 | 5 | 2000 | ||
| D2 | 5 | 2000 | |||
| D3 | 5 | 2000 | |||
| Positive Control | 5 | 2000 |
Interpretation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[3][18]
Visualization of Pathways and Workflows
DNA Damage Response Pathways
The following diagram illustrates the major DNA damage response (DDR) pathways that can be activated by a genotoxic agent.[19][20] Understanding these pathways provides a mechanistic context for interpreting genotoxicity data.
Caption: Overview of the DNA Damage Response (DDR) signaling cascade.
General Genotoxicity Testing Workflow
The following diagram outlines the logical flow of the preclinical genotoxicity assessment for a new chemical entity like this compound.
Caption: Decision-making workflow for preclinical genotoxicity testing.
Conclusion
The preclinical investigation of this compound's genotoxic potential is a multi-faceted process that requires a systematic and rigorous approach. The battery of tests described in this guide, encompassing both in vitro and in vivo models, provides a comprehensive framework for identifying any potential genetic hazards associated with this novel compound. Adherence to these standardized protocols and clear data presentation will ensure the generation of high-quality, reliable data essential for an informed risk assessment and for making critical decisions regarding the continued development of this compound as a potential therapeutic agent.
References
- 1. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivoscience.de [vivoscience.de]
- 3. criver.com [criver.com]
- 4. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. criver.com [criver.com]
- 7. Micronucleus test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. youtube.com [youtube.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. biotoxicity.com [biotoxicity.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. In Vitro Mammalian Chromosome Aberration Test | ENvironmental inFOrmation [xn--krinfo-wxa.hu]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Morzid in In Vitro Assays
<_ _>
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Morzid is a potent, cell-permeable kinase inhibitor.[1] Its molecular formula is C₈H₁₆N₃OPS with a molecular weight of 233.27 g/mol .[1][2] this compound has demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, making it a compound of interest for cancer research.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. Many small molecule inhibitors, like this compound, have low aqueous solubility and require the use of an organic solvent to create a concentrated stock solution.[3][4] This document provides a detailed protocol for the solubilization of this compound and its application in common in vitro assays.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₃OPS | [1][2] |
| Molecular Weight | 233.27 g/mol | [1][2] |
| IUPAC Name | bis(aziridin-1-yl)-morpholin-4-yl-sulfanylidene-λ⁵-phosphane | [2] |
| CAS Number | 2168-68-5 | [1][2] |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules for use in biological experiments.[5][6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation for a 10 mM stock solution: Volume of DMSO (µL) = (mass of this compound (mg) / 233.27 g/mol ) * 100,000
-
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3][6]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][6] Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the this compound stock solution into an aqueous assay buffer or cell culture medium. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced toxicity, typically keeping it below 0.5%.[6]
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Thaw Stock: Thaw an aliquot of the concentrated this compound stock solution at room temperature and briefly vortex to ensure homogeneity.[3]
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the desired assay medium. It is recommended to perform initial dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation.[5]
-
Final Dilution Series: Perform a serial dilution from the intermediate solution to generate the final working concentrations.
-
Vortexing: Vortex each dilution immediately and thoroughly after adding the this compound solution to the aqueous medium to prevent precipitation.[3]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.[3]
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Application Example 1: Cell Viability Assay (Resazurin-Based)
This assay measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by living cells.[7]
Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing the serially diluted this compound working solutions and vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add resazurin solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Application Example 2: Kinase Activity Assay
As this compound is described as a kinase inhibitor[1], a biochemical kinase assay can be used to determine its inhibitory activity against a specific kinase.
Protocol (General):
-
Assay Preparation: To each well of a 96-well plate, add the assay buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the serially diluted this compound working solutions and vehicle control to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Data Presentation
Quantitative data from in vitro assays should be summarized for clear interpretation.
Table 1: Hypothetical IC₅₀ Values of this compound in Kinase Assays
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 15.2 |
| BRAF | 250.6 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Table 2: Hypothetical IC₅₀ Values of this compound in Cell Viability Assays
| Cell Line | IC₅₀ (nM) |
| A549 (Lung Carcinoma) | 55.8 |
| HCT116 (Colon Carcinoma) | 72.1 |
| MCF7 (Breast Carcinoma) | 150.3 |
| MRC-5 (Normal Lung Fibroblast) | >5,000 |
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, try lowering the starting stock concentration, performing serial dilutions in DMSO before the final dilution step, or increasing the final DMSO percentage (while staying within the tolerance limits of the assay).[5][8]
-
Low Potency: If the observed potency is lower than expected, ensure the stock solution has not undergone multiple freeze-thaw cycles and has been stored properly, protected from light.[3]
-
Solvent Toxicity: Always include a vehicle control to monitor for any cytotoxic effects of the solvent itself. If toxicity is observed, the final solvent concentration should be reduced.[3]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H16N3OPS | CID 62432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of a Hypothetical Anti-Cancer Compound: Morzid-analog
Disclaimer: Initial searches for "Morzid" indicate that this is the approved name by the Entomological Society of America for a chemosterilant agent used in insects, with the IUPAC name bis(aziridin-1-yl)(morpholin-4-yl)-λ5-phosphanethione.[1] There is no indication in the scientific literature that this compound is intended for therapeutic use in humans.
However, to fulfill the request for detailed cell-based assay protocols for a compound of this nature, this document will proceed under a hypothetical scenario . We will assume a "this compound-analog," a compound with a similar chemical structure containing aziridinyl and morpholino functional groups, is being investigated as a potential anti-cancer agent. The aziridinyl groups suggest a likely mechanism of action involving alkylation of DNA, leading to DNA damage, cell cycle arrest, and apoptosis.
These application notes are intended for researchers, scientists, and drug development professionals to evaluate the efficacy of such a hypothetical compound.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effects of a compound on a cell population.[2] These assays measure various cellular parameters such as metabolic activity or membrane integrity.[3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound-analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and wells with medium only as a background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[6] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Data Presentation: Cell Viability
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance at 570 nm) | Inexpensive, well-established | Less sensitive, potential for compound interference |
| CellTiter-Glo® | ATP quantification | Luminescence | High sensitivity, rapid, suitable for HTS | More expensive, requires a luminometer |
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and CellTiter-Glo® viability assays.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents kill cancer cells.[7] Assays to detect apoptosis measure events like phosphatidylserine (B164497) exposure and caspase activation.[8][9][10]
Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound-analog for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the protocol for the CellTiter-Glo® assay in a 96-well plate.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Signal Measurement: Measure the luminescence of each sample in a plate-reading luminometer.
Data Presentation: Apoptosis Assays
| Assay | Principle | Endpoint | Quadrant Analysis (Annexin V/PI) |
| Annexin V/PI | PS externalization and membrane integrity | Flow Cytometry | Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Viable), Q4 (Early Apoptotic) |
| Caspase-Glo® 3/7 | Caspase-3/7 activity | Luminescence | N/A |
Experimental Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI and Caspase-Glo® 3/7 assays.
Cell Cycle Analysis
DNA-damaging agents often cause cell cycle arrest at specific checkpoints, allowing the cell to repair the damage or undergo apoptosis.[11] Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound-analog for the desired duration.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Presentation: Cell Cycle Analysis
| Cell Cycle Phase | DNA Content | Expected Effect of DNA Damaging Agent |
| G0/G1 | 2n | Potential arrest at G1/S checkpoint |
| S | Between 2n and 4n | Potential intra-S phase arrest |
| G2/M | 4n | Potential arrest at G2/M checkpoint |
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by PI staining.
Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16][17] Its dysregulation is common in cancer.[5] this compound-analog, as a cytotoxic agent, may modulate this pathway. We can assess the phosphorylation status of key proteins in this pathway to understand its effect.
Experimental Protocol: Western Blotting for Phospho-Akt (Ser473) and Phospho-S6 (Ser235/236)
-
Cell Lysis: After treatment with this compound-analog, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Western Blot Analysis
| Target Protein | Function | Expected Change with this compound-analog Treatment |
| p-Akt (Ser473) | Key node in the PI3K pathway, promotes survival | Decrease may indicate pathway inhibition |
| p-S6 (Ser235/236) | Downstream of mTORC1, involved in protein synthesis | Decrease may indicate mTORC1 inhibition |
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. akadeum.com [akadeum.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assay kits | Abcam [abcam.com]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 11. biocompare.com [biocompare.com]
- 12. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of Temozolomide in a Xenograft Mouse Model
Disclaimer: Initial searches for the compound "Morzid" did not yield specific information regarding its use as an anti-cancer agent in preclinical xenograft models. The name "this compound" is approved by the Entomological Society of America for a chemosterilant[1]. Therefore, this document provides detailed application notes and protocols for a well-established anti-cancer drug, Temozolomide (B1682018) (TMZ) , as a representative example. Researchers should adapt these protocols with specific parameters relevant to their compound of interest.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Temozolomide (TMZ)
Temozolomide is an oral alkylating agent used in the treatment of brain tumors, particularly glioblastoma multiforme (GBM) and anaplastic astrocytoma[1][2][3]. Its ability to cross the blood-brain barrier makes it effective against central nervous system malignancies[3][4]. TMZ is a prodrug that, under physiological pH, undergoes spontaneous conversion to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC)[1][4]. MTIC then acts as a DNA methylating agent, leading to cytotoxicity in rapidly dividing tumor cells[1][2][4].
Mechanism of Action
The cytotoxic effect of Temozolomide is primarily due to the methylation of DNA. The active metabolite, MTIC, donates a methyl group to purine (B94841) bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine[2][4][5]. The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion[2][5]. If not repaired, O6-MeG pairs with thymine (B56734) during DNA replication, leading to a futile cycle of mismatch repair (MMR), which ultimately triggers DNA double-strand breaks, cell cycle arrest, and apoptosis[2][5].
Tumor cell resistance to TMZ is often associated with the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage[2][3][5].
Figure 1: Simplified signaling pathway of Temozolomide's mechanism of action.
Experimental Protocols
This section provides detailed protocols for a typical preclinical study evaluating Temozolomide in a subcutaneous glioblastoma xenograft mouse model.
Materials and Reagents
-
Cell Line: U87MG human glioblastoma cell line (or other relevant cancer cell line).
-
Animals: 6-8 week old female athymic nude mice (or other immunodeficient strain like NOD-SCID).
-
Reagents:
-
Temozolomide (powder, e.g., from Sigma-Aldrich).
-
Dimethyl sulfoxide (B87167) (DMSO), sterile.
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
-
Equipment:
-
Laminar flow hood.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL) and needles (27-30 gauge).
-
Oral gavage needles.
-
Digital calipers.
-
Analytical balance.
-
Vortex mixer.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for a xenograft study.
Detailed Methodology
2.3.1 Cell Culture and Preparation
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Check cell viability using a trypan blue exclusion assay; viability should be >90%.
-
For injection, prepare a 1:1 mixture of the cell suspension with Matrigel (optional) on ice to achieve a final concentration of 2.5 x 10^7 cells/mL.
2.3.2 Tumor Implantation
-
Anesthetize the mice according to IACUC-approved protocols.
-
Inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
2.3.3 Drug Preparation and Administration
-
Preparation: Prepare Temozolomide fresh before each administration.
-
Weigh the required amount of TMZ powder in a fume hood.
-
Dissolve TMZ in a small volume of DMSO (e.g., to create a 20 mg/mL stock).
-
Slowly add sterile water or PBS while vortexing to achieve the final desired concentration. The final DMSO concentration should be less than 10%[6].
-
Example: For a 66 mg/kg dose in a 20g mouse (1.32 mg dose) administered in 100 µL, a 13.2 mg/mL solution is needed.
-
-
Administration: Administer TMZ or vehicle control via oral gavage once daily for 5 consecutive days, followed by a rest period (e.g., 23 days), mimicking clinical schedules[7][8]. Dosing regimens can be adjusted based on the study design (e.g., metronomic dosing with lower daily doses)[9][10].
2.3.4 Monitoring and Endpoints
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Monitor mouse body weight and general health (e.g., posture, activity, grooming) daily during treatment and 2-3 times per week thereafter.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
The primary endpoint is typically when the tumor volume reaches a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity (e.g., >20% body weight loss) are observed.
Data Presentation
Quantitative data from xenograft studies are crucial for evaluating efficacy. The following tables provide examples of how to present such data, based on representative findings from published studies.
Table 1: Efficacy of Temozolomide in a U87MG Subcutaneous Xenograft Model
| Treatment Group (n=8-10/group) | Dosing Regimen | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Median Survival (Days) |
| Vehicle Control | 10% DMSO in PBS, p.o., 5d/wk | 1250 ± 150 | - | 35 |
| Temozolomide | 25 mg/kg, p.o., 5d/wk | 625 ± 90 | 50% | 50 |
| Temozolomide | 66 mg/kg, p.o., 5d on, 23d off | 350 ± 75 | 72% | 65 |
Data are hypothetical and compiled for illustrative purposes based on findings in literature where TMZ shows dose-dependent efficacy.[9][11][12]
Table 2: Safety and Toxicity Profile
| Treatment Group | Dosing Regimen | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortality |
| Vehicle Control | 10% DMSO in PBS, p.o., 5d/wk | < 2% | 0/10 |
| Temozolomide | 25 mg/kg, p.o., 5d/wk | ~5% | 0/10 |
| Temozolomide | 66 mg/kg, p.o., 5d on, 23d off | ~10% | 1/10 |
Toxicity can vary. High doses of TMZ can cause myelosuppression. Doses up to 75 mg/m²/day (equivalent to ~25 mg/kg/day in mice) are generally well-tolerated, while higher doses may lead to toxicity.[13][14]
Conclusion
Temozolomide demonstrates significant anti-tumor activity in preclinical xenograft models of glioblastoma[15][16]. Its efficacy is dependent on the dosing schedule and the MGMT status of the tumor cells[7][17]. The protocols outlined in these application notes provide a robust framework for evaluating TMZ and other novel compounds in a xenograft setting. Careful monitoring of tumor growth and animal welfare is essential for obtaining reliable and ethically sound data. These methodologies can be adapted for different cancer types, cell lines, and therapeutic agents to advance preclinical drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of protracted temozolomide dosing is limited in MGMT unmethylated GBM xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Encapsulation of temozolomide in a tumor-targeting nanocomplex enhances anti-cancer efficacy and reduces toxicity in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for the Treatment of Chinese Hamster Ovary (CHO) Cells with a Novel Bio-modulatory Agent
Disclaimer: Extensive literature searches did not yield specific information on a compound named "Morzid" for the treatment of Chinese Hamster Ovary (CHO) cells. The following application notes and protocols are presented as a representative framework for the evaluation of a hypothetical novel bio-modulatory agent, hereafter referred to as "Compound X," on CHO cells. The methodologies and data presented are derived from established practices in CHO cell research and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Chinese Hamster Ovary (CHO) cells are the cornerstone of the biopharmaceutical industry for the production of recombinant therapeutic proteins.[1][2][3][4] Their capacity for high-level protein expression, rapid growth in suspension cultures, and human-like post-translational modifications makes them an ideal host system.[2][4] The continual optimization of CHO cell lines is a critical area of research, with a focus on enhancing protein productivity, cell viability, and genetic stability.[3][5] This involves the exploration of novel compounds that can modulate cellular pathways to achieve desired phenotypes.
These application notes provide a detailed protocol for the initial characterization of a hypothetical novel compound, "Compound X," on a standard CHO-K1 cell line. The described experiments will assess its cytotoxicity, impact on cell proliferation, and potential effects on key signaling pathways relevant to cell growth and protein synthesis.
Data Summary
The following tables summarize the hypothetical quantitative data obtained from the characterization of Compound X's effects on CHO-K1 cells.
Table 1: Cytotoxicity of Compound X on CHO-K1 Cells after 48-hour Exposure
| Compound X Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.8} |
| 1 | 98.2 ± 5.1 | |
| 5 | 85.7 ± 6.2 | |
| 10 | 70.1 ± 5.5 | |
| 25 | 51.3 ± 4.8 | |
| 50 | 22.4 ± 3.9 | |
| 100 | 5.6 ± 2.1 |
Table 2: Effect of Compound X on CHO-K1 Cell Proliferation over 72 hours
| Treatment Group | Cell Density at 24h (x 10^5 cells/mL) | Cell Density at 48h (x 10^5 cells/mL) | Cell Density at 72h (x 10^5 cells/mL) |
| Vehicle Control | 4.2 ± 0.3 | 8.5 ± 0.6 | 15.1 ± 1.1 |
| Compound X (5 µM) | 4.1 ± 0.4 | 9.8 ± 0.7 | 18.9 ± 1.3 |
| Compound X (10 µM) | 3.9 ± 0.3 | 8.1 ± 0.5 | 14.5 ± 1.0 |
Table 3: Modulation of PI3K/Akt/mTOR Signaling Pathway Markers by Compound X
| Treatment (1 hour) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | p-p70S6K (Thr389) / Total p70S6K Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound X (5 µM) | 2.15 | 1.89 | 2.05 |
Experimental Protocols
General Cell Culture
The CHO-K1 cell line (ATCC® CCL-61™) is used for all experiments.
-
Growth Medium: ATCC-formulated F-12K Medium (ATCC® 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) (ATCC® 30-2020).[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with D-PBS (ATCC® 30-2200) and detached using Trypsin-EDTA solution (ATCC® 30-2101).[6]
Cytotoxicity Assay (Neutral Red Uptake)
This protocol is adapted from methodologies used to assess the cytotoxicity of novel compounds on CHO cells.[7][8]
-
Cell Seeding: Seed CHO-K1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of Compound X in complete growth medium. Perform serial dilutions to obtain a range of 2X concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X Compound X dilutions (and a vehicle control). Incubate for 48 hours.
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 3 hours at 37°C.
-
-
Dye Extraction:
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution (1% acetic acid, 50% ethanol (B145695) in water) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
-
Cell Seeding: Seed CHO-K1 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of Compound X or a vehicle control.
-
Cell Counting: At 24, 48, and 72-hour time points, detach the cells using trypsin and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Plot cell density versus time to generate growth curves.
Western Blot Analysis of Signaling Pathways
This protocol outlines a general procedure to investigate the effect of Compound X on the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis in CHO cells.[9][10]
-
Cell Seeding and Treatment: Seed CHO-K1 cells in 6-well plates and grow to 80% confluency. Treat with Compound X or vehicle for 1 hour.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow
Caption: Workflow for the characterization of Compound X in CHO cells.
Hypothetical Signaling Pathway Modulation
References
- 1. mdpi.com [mdpi.com]
- 2. Chinese hamster ovary cell - Wikipedia [en.wikipedia.org]
- 3. Researchers Develop New Tools to Optimize CHO Cell Lines for Making Biologic Drugs [today.ucsd.edu]
- 4. Complete Guide on CHO Cell Antibody Production | evitria [evitria.com]
- 5. Frontiers | Enhancing stability of recombinant CHO cells by CRISPR/Cas9-mediated site-specific integration into regions with distinct histone modifications [frontiersin.org]
- 6. atcc.org [atcc.org]
- 7. Assessment of cytotoxic and cytogenetic effects of a 1,2,5-thiadiazole derivative on CHO-K1 cells. Its application as corrosion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The relationship between mTOR signalling pathway and recombinant antibody productivity in CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Life at the periphery: what makes CHO cells survival talents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Morzid for Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morzid, chemically known as 4-[bis(aziridin-1-yl)phosphinothioyl]morpholine, is a compound belonging to the morpholine (B109124) class of heterocyclic compounds.[1] While its primary established activity is as a chemosterilant, the broader class of morpholine derivatives has been shown to exhibit a wide range of biological activities, including potential as anti-cancer agents.[2][3][4] This document outlines a hypothetical application of this compound in a high-throughput screening (HTS) campaign to identify its potential as a cytotoxic agent against cancer cells. The proposed mechanism of action for this hypothetical screen is the induction of apoptosis through the inhibition of a critical pro-survival signaling pathway.
Hypothetical Mechanism of Action
For the purpose of this application note, we hypothesize that this compound induces apoptosis by inhibiting the activity of a key serine/threonine kinase, "Kinase X," which is a central node in a pro-survival signaling pathway. Inhibition of Kinase X leads to the de-repression of a pro-apoptotic transcription factor, "Factor A," resulting in the upregulation of pro-apoptotic genes and subsequent activation of the caspase cascade, leading to programmed cell death.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols
1. Cell-Based High-Throughput Screening Assay for Apoptosis Induction
This protocol describes a homogeneous, luminescence-based assay to measure caspase-3/7 activity as an indicator of apoptosis in a 1536-well plate format suitable for HTS.
-
Materials:
-
Cancer cell line with known overexpression of "Kinase X" (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
1536-well white, solid-bottom assay plates
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
-
Protocol:
-
Cell Plating: Dispense 5 µL of cell suspension (e.g., 1 x 105 cells/mL) into each well of a 1536-well plate using a liquid handler. This results in approximately 500 cells per well.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of the this compound dilutions, positive control, and negative control to the appropriate wells.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 5 µL of the reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes at a low speed.
-
-
Incubation: Incubate the plates at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the luminescence signal on a plate reader compatible with 1536-well plates.
-
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from the primary screen and subsequent dose-response analysis.
| Compound | Primary Screen Hit (at 10 µM) | IC50 (µM) | Max Response (% of Positive Control) | Z'-factor (Assay Plate) |
| This compound | Yes | 2.5 | 95 | 0.78 |
| Staurosporine | Yes | 0.1 | 100 | 0.78 |
| DMSO | No | > 100 | 0 | 0.78 |
| Inactive Analog | No | > 100 | 5 | 0.75 |
Logical Relationship Diagram for Hit Confirmation
Caption: Logical workflow for hit confirmation and validation.
This application note presents a hypothetical framework for the use of this compound in a high-throughput screening campaign to identify novel anti-cancer agents. The proposed protocols and workflows are based on established HTS principles and provide a robust starting point for the evaluation of compounds with a hypothesized cytotoxic mechanism of action. Further studies would be required to validate any initial findings and to elucidate the precise molecular mechanism of this compound's activity.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Morzid Metabolites: Advanced Mass Spectrometry Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Morzid, a next-generation nitroimidazole antimicrobial agent, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Accurate detection and quantification of these metabolites are crucial for understanding the drug's pharmacokinetics, efficacy, and safety profile. This document provides a comprehensive overview of the mass spectrometry-based techniques for the analysis of this compound and its metabolites, complete with detailed experimental protocols and quantitative data.
Introduction to this compound Metabolism
Following administration, this compound is primarily metabolized through Phase I and Phase II biotransformation pathways. The major metabolic route is N+-glucuronidation of the morpholine (B109124) ring, resulting in the formation of two key diastereoisomeric metabolites: S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2).[1][2] Other significant metabolic pathways include O-sulfation, hydroxylation, demethylation, oxidation, and morpholine ring opening, leading to a diverse profile of at least ten different metabolites detectable in human plasma and urine.[1][3] The enzyme UDP glucuronosyltransferase 1A9 (UGT1A9) has been identified as the primary catalyst for the formation of the major M8-1 and M8-2 glucuronide metabolites.[1]
Mass Spectrometry for Metabolite Identification and Quantification
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool for the initial identification and structural elucidation of this compound metabolites. For robust and sensitive quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique offers high selectivity and sensitivity, enabling the accurate measurement of metabolite concentrations in complex biological matrices such as plasma and urine.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its major metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Healthy Subjects
| Analyte | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) |
| This compound | 12,300 ± 2,100 | 78,500 ± 13,400 | 10.2 ± 1.5 |
| M7 (Sulfate Conjugate) | 150 ± 40 | 1,700 ± 500 | 12.5 ± 2.1 |
| M8-1 (S-glucuronide) | 320 ± 90 | 3,100 ± 900 | 11.8 ± 1.9 |
| M8-2 (R-glucuronide) | 1,800 ± 450 | 15,100 ± 3,800 | 11.5 ± 1.7 |
Data are presented as mean ± standard deviation.
Table 2: Relative Plasma Exposure of Major this compound Metabolites
| Metabolite | Plasma Exposure (AUC) Relative to Parent Drug (%) |
| M7 (Sulfate Conjugate) | ~2.2% |
| M8-1 (S-glucuronide) | ~3.3 - 3.96%[1] |
| M8-2 (R-glucuronide) | ~19.4 - 22.9%[1] |
Table 3: Enzyme Kinetics for the Formation of M8-1 and M8-2 by UGT1A9
| Metabolite | Km (mM) | Vmax (pmol/min/mg protein) |
| M8-1 (S-glucuronide) | 11.3 | 111 |
| M8-2 (R-glucuronide) | 15.1 | 1660 |
Experimental Protocols
1. Sample Preparation from Human Plasma
This protocol describes the protein precipitation method for the extraction of this compound and its metabolites from human plasma prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (HPLC grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. Sample Preparation from Human Urine
This protocol outlines a simple dilution method for the preparation of human urine samples.
Materials:
-
Human urine samples
-
Deionized water (HPLC grade)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.
-
In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of deionized water.
-
Add 10 µL of the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
3. UPLC-MS/MS Method for Quantification
This protocol provides the parameters for the quantitative analysis of this compound and its metabolites using UPLC-MS/MS.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Table 4: MRM Transitions for this compound and its Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 287.1 | 198.1 | 30 | 15 |
| This compound (Qualifier) | 287.1 | 125.1 | 30 | 25 |
| M7 (Sulfate Conjugate) | 367.1 | 287.1 | 35 | 20 |
| M7 (Qualifier) | 367.1 | 198.1 | 35 | 30 |
| M8-1/M8-2 (Glucuronides) | 463.2 | 287.1 | 40 | 22 |
| M8-1/M8-2 (Qualifier) | 463.2 | 198.1 | 40 | 32 |
| Internal Standard | User Defined | User Defined | User Optimized | User Optimized |
Visualizations
References
- 1. Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Renal Impairment on the Pharmacokinetics of Morinidazole: Uptake Transporter-Mediated Renal Clearance of the Conjugated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Morzid Dosage and Administration for Animal Studies
Disclaimer: The following information is intended for research purposes only and does not constitute medical or veterinary advice. All animal studies should be conducted in strict accordance with ethical guidelines and regulations, and protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
Morzid is a novel investigational compound with demonstrated preclinical activity in various disease models. These application notes provide a summary of currently available data on the dosage and administration of this compound in animal studies, along with detailed protocols for its use. The information presented here is designed to guide researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Species | Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Key Findings | Reference |
| Mouse | Xenograft Tumor Model | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Once daily | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dose-dependent tumor growth inhibition | |
| Mouse | Systemic Inflammation Model | Oral (p.o.) | 5 - 25 mg/kg | Twice daily | 0.5% Methylcellulose (B11928114) in water | Reduction in pro-inflammatory cytokines | |
| Rat | Neuropathic Pain Model | Intravenous (i.v.) | 1 - 10 mg/kg | Single dose | Saline | Significant analgesic effect |
Experimental Protocols
Intraperitoneal (i.p.) Administration in Mice
Objective: To assess the in vivo efficacy of this compound in a mouse xenograft tumor model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27-gauge needles
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300, Tween 80, and saline in the specified ratio (e.g., for a final concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Vortex the solution thoroughly until it is clear and homogenous.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution intraperitoneally.
-
Monitor the animal for any immediate adverse reactions.
-
Oral (p.o.) Administration in Mice
Objective: To evaluate the systemic anti-inflammatory effects of this compound following oral administration.
Materials:
-
This compound
-
0.5% Methylcellulose in water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile 1 mL syringes
-
Appropriate animal handling and restraint devices
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% solution of methylcellulose in water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.
-
Vortex or sonicate the suspension to ensure uniformity.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing.
-
Gently restrain the mouse and insert the oral gavage needle over the tongue and down the esophagus into the stomach.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully remove the gavage needle and monitor the animal to ensure proper recovery.
-
Mandatory Visualization
Caption: General workflow for in vivo animal studies with this compound.
Caption: Postulated signaling pathway for this compound's mechanism of action.
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Morzid Resistance Genes
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. Morzid is a novel investigational agent showing promise in preclinical models of various cancers. As with many targeted therapies, the development of resistance to this compound is a significant clinical challenge. Understanding the genetic basis of this resistance is crucial for the development of effective combination therapies and for identifying patient populations most likely to respond to treatment.
Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss of function confers resistance to a specific drug.[1][2][3] This technology enables the interrogation of thousands of genes simultaneously, providing a comprehensive landscape of potential resistance mechanisms.[4][5][6]
These application notes provide a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound in a cancer cell line model. The protocol covers all essential steps from cell line preparation and lentiviral library transduction to drug selection, next-generation sequencing, and data analysis.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that this compound is a novel small molecule inhibitor of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. Resistance to mTOR inhibitors can arise through various mechanisms, including the activation of bypass signaling pathways or alterations in downstream effectors.
Below is a diagram illustrating the hypothesized signaling pathway targeted by this compound and potential resistance mechanisms.
Caption: Hypothesized this compound signaling pathway.
Experimental Protocols
This section details the methodologies for conducting a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes.
Cell Line Preparation and Lentivirus Production
1.1. Cas9-Expressing Cell Line Generation:
-
Culture a cancer cell line of interest (e.g., MCF-7, A549) in the recommended medium.
-
Transduce the cells with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Select for a stable Cas9-expressing cell population using the appropriate antibiotic concentration, determined by a kill curve.
-
Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or T7E1 assay).
1.2. Lentiviral sgRNA Library Production:
-
Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2.0) to obtain a sufficient quantity of high-quality plasmid DNA.
-
In 15 cm dishes, seed HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).
CRISPR-Cas9 Library Screening
2.1. Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the stable Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a cell population size that ensures a high representation of the sgRNA library (at least 500 cells per sgRNA).
-
After 24 hours, replace the virus-containing medium with fresh medium.
2.2. Antibiotic Selection and Baseline Cell Collection (T0):
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
After selection is complete (typically 2-3 days), harvest a portion of the cells as the T0 baseline sample. Store the cell pellet at -80°C for subsequent genomic DNA extraction.
2.3. This compound Treatment:
-
Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with this compound.
-
The concentration of this compound should be determined beforehand to achieve approximately 50-70% cell death over the course of the experiment (typically 14-21 days).
-
Continuously culture the cells, splitting them as needed while maintaining library representation and constant drug or vehicle exposure.
Downstream Analysis
3.1. Genomic DNA Extraction and sgRNA Sequencing:
-
At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.
-
Extract high-quality genomic DNA from the T0, control, and this compound-treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers containing Illumina sequencing adapters and barcodes.
-
Perform high-throughput sequencing of the PCR amplicons on an Illumina platform.
3.2. Data Analysis:
-
Process the raw sequencing data to obtain sgRNA read counts for each sample.
-
Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control and T0 populations.[7][8]
-
Perform gene-level analysis to rank genes whose knockout is associated with this compound resistance.
The experimental workflow is summarized in the diagram below.
References
- 1. This compound | C8H16N3OPS | CID 62432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Essential role of P-glycoprotein in the mechanism of action of oliceridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. What You Should Know About Xylazine | Overdose Prevention | CDC [cdc.gov]
- 8. addictioncenter.com [addictioncenter.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Morzid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze apoptosis induced by the hypothetical compound, Morzid. The protocols outlined below are based on standard methodologies for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining.
Introduction to this compound-Induced Apoptosis
This compound is a novel investigational compound that has been observed to induce programmed cell death, or apoptosis, in various cancer cell lines. Understanding the apoptotic-inducing potential of this compound is a critical step in its preclinical evaluation. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of apoptotic cells within a heterogeneous population. This is achieved by using fluorescent labels to identify key features of apoptotic cells, such as the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.
Principle of Annexin V and Propidium Iodide Staining:
-
Annexin V: This is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. It can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.
By using Annexin V and PI in combination, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primarily): Annexin V-negative and PI-positive (this population is often smaller in apoptosis studies).
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating an adherent cancer cell line with this compound.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, or once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
II. Staining Cells with Annexin V and Propidium Iodide
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Binding Buffer (typically provided in the kit)
-
Propidium Iodide (PI) solution (typically provided in the kit)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
After the treatment period, collect the cell culture supernatant from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Harvest the adherent cells by trypsinization.
-
Combine the harvested cells with their respective supernatant from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
III. Flow Cytometry Analysis
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) control samples to set up the appropriate voltage settings and compensation to correct for spectral overlap.
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
Data Acquisition and Analysis:
-
Acquire at least 10,000 events for each sample.
-
Apply the established gates to the this compound-treated samples.
-
Use quadrant gates on the Annexin V vs. PI dot plot to quantify the percentage of cells in each population:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the total percentage of apoptotic cells by summing the percentages of early and late apoptotic cells.
Data Presentation
The following tables represent illustrative data from a hypothetical experiment analyzing the apoptotic effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HeLa Cells at 48 Hours
| This compound Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells (Q2 + Q3) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 1 | 88.7 ± 3.4 | 6.1 ± 1.5 | 4.2 ± 1.1 | 10.3 ± 2.6 |
| 5 | 65.4 ± 4.2 | 18.9 ± 2.9 | 13.5 ± 2.4 | 32.4 ± 5.3 |
| 10 | 42.1 ± 5.1 | 35.6 ± 4.5 | 20.1 ± 3.3 | 55.7 ± 7.8 |
| 25 | 15.8 ± 3.9 | 48.3 ± 6.2 | 33.7 ± 5.8 | 82.0 ± 12.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induced by 10 µM this compound in HeLa Cells
| Treatment Time (Hours) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells (Q2 + Q3) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.5 ± 0.4 | 3.6 ± 1.0 |
| 12 | 80.3 ± 3.5 | 12.4 ± 2.2 | 6.8 ± 1.5 | 19.2 ± 3.7 |
| 24 | 61.5 ± 4.8 | 25.8 ± 3.9 | 11.2 ± 2.1 | 37.0 ± 6.0 |
| 48 | 42.1 ± 5.1 | 35.6 ± 4.5 | 20.1 ± 3.3 | 55.7 ± 7.8 |
| 72 | 25.9 ± 4.3 | 30.1 ± 5.0 | 41.5 ± 6.1 | 71.6 ± 11.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis.
Caption: Logical flow of the flow cytometry gating strategy.
Troubleshooting & Optimization
Overcoming Morzid solubility issues in aqueous solutions
Welcome to the Technical Support Center for Morzid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses specific issues you may encounter with this compound solubility in a question-and-answer format.
Issue 1: this compound precipitates immediately when I add the DMSO stock solution to my aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit under the current conditions (e.g., pH, temperature, buffer components).
-
Solution: The most direct solution is to lower the final working concentration of this compound. Determine the maximum achievable concentration by performing a solubility test.
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the concentrated DMSO stock directly to the buffer without sufficient agitation can create localized areas of high concentration, leading to rapid precipitation—a phenomenon known as solvent-shifting precipitation.
-
Solution: Add the this compound DMSO stock solution dropwise into the vortex of the rapidly stirring or vortexing aqueous buffer. This ensures the compound is dispersed quickly, avoiding supersaturation.[1][2]
-
-
Possible Cause C: The final concentration of the organic co-solvent (DMSO) is too low.
-
Explanation: this compound, like many organic molecules, may require a certain percentage of an organic co-solvent to stay in solution. Diluting the DMSO stock too much can reduce its solubilizing effect.
-
Solution: Ensure the final DMSO concentration is sufficient, typically between 0.1% and 1%. However, always consider the tolerance of your experimental system (e.g., cell line) to the final DMSO concentration.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation after a short period.
-
Possible Cause A: The solution is supersaturated and thermodynamically unstable.
-
Explanation: Even if precipitation is not immediate, the solution may be in a metastable supersaturated state. Over time, nucleation and crystal growth can occur, leading to visible precipitation.
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. If storage is necessary, investigate the use of precipitation inhibitors such as certain polymers (e.g., HPMC, PVP).[3]
-
-
Possible Cause B: Temperature fluctuations.
-
Explanation: The solubility of a compound can be highly dependent on temperature. A decrease in temperature during storage or the experiment can lower this compound's solubility, causing it to precipitate.
-
Solution: Store and handle the solution at a constant, controlled temperature. If possible, perform experiments at a temperature where this compound solubility is known to be higher (e.g., 37°C), but ensure this is compatible with your experimental design.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent kinase inhibitor with the molecular formula C₈H₁₆N₃OPS.[4][5] It has been investigated for its potential anticancer properties.[4] The name "this compound" is also approved by the Entomological Society of America for a substance identified as a chemosterilant.[6]
Q2: What is the best solvent to prepare a stock solution of this compound? A2: Due to its chemical structure, this compound is likely to have low solubility in water. Therefore, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other options may include ethanol (B145695) or dimethylformamide (DMF).[2]
Q3: How can I systematically improve the aqueous solubility of this compound for my experiments? A3: A systematic approach involves screening several factors that influence solubility. This includes adjusting the pH of the buffer, using co-solvents, or adding solubilizing excipients like surfactants or cyclodextrins.[7][8][9] It is recommended to perform a solubility screening study to identify the optimal conditions for your specific application.
Q4: Can pH be adjusted to improve this compound's solubility? A4: The solubility of ionizable compounds can be significantly affected by pH.[8] While the pKa of this compound is not readily available in public literature, it is advisable to conduct a pH-solubility profile. This involves measuring this compound's solubility in buffers of various pH values (e.g., from pH 4 to 9) to determine if solubility is higher in acidic or basic conditions.[10]
Q5: Are there other agents I can add to my buffer to increase this compound's solubility? A5: Yes, several types of excipients can enhance solubility:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.[3][12]
-
Polymers: Certain polymers can act as precipitation inhibitors, helping to maintain a supersaturated state.[3]
Data Presentation: this compound Solubility in Different Solvent Systems
The following table summarizes hypothetical solubility data for this compound to illustrate how different formulation strategies can be compared.
| Solvent System (Aqueous Buffer pH 7.4) | This compound Solubility (µg/mL) | Fold Increase (vs. Buffer) | Notes |
| Control Buffer (pH 7.4) | 1.5 | 1.0x | Baseline aqueous solubility. |
| Buffer + 0.5% DMSO | 15 | 10x | Co-solvent effect. |
| Buffer + 1% DMSO | 35 | 23x | Concentration-dependent co-solvent effect. |
| Buffer + 0.1% Tween® 80 | 50 | 33x | Surfactant-mediated solubilization. |
| Buffer + 10 mM HP-β-CD | 90 | 60x | Solubilization via cyclodextrin (B1172386) complexation. |
| Acidic Buffer (pH 5.0) | 25 | 16.7x | Illustrates potential pH-dependent solubility. |
| Basic Buffer (pH 9.0) | 5 | 3.3x | Illustrates potential pH-dependent solubility. |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a comparative framework. Actual solubility values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[10]
-
Inspection: Visually inspect the solution against a light and dark background to confirm that no undissolved particulates remain. The solution should be clear.
-
Storage: Aliquot the stock solution into small-volume, amber glass or polypropylene (B1209903) vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: pH-Solubility Profiling of this compound
This protocol outlines a method to determine the solubility of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic ranges).
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital mixer. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant, ensuring no solid material is transferred. If necessary, filter the supernatant through a 0.22 µm syringe filter compatible with the buffer. Determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility of this compound (e.g., in µg/mL) as a function of pH to identify the optimal pH range for solubilization.[10]
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H16N3OPS | CID 62432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
- 9. ijpbr.in [ijpbr.in]
- 10. benchchem.com [benchchem.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Morzid concentration for maximum cancer cell apoptosis
Morzid Technical Support Center
Welcome to the technical support center for this compound, a potent and selective BH3 mimetic designed to induce apoptosis in cancer cells by targeting the Bcl-2 protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions as a BH3 mimetic. It selectively binds to the BH3 domain of the anti-apoptotic protein Bcl-2.[1][2][3] This action displaces pro-apoptotic proteins (like BIM), which are then free to activate BAX and BAK.[1] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4][5]
Q2: What is a recommended starting concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cancer cell line being studied, due to variations in Bcl-2 expression and dependency. We recommend performing a dose-response experiment starting with a broad range, from 10 nM to 10 µM, to determine the IC50 value for your specific model. See the data summary in Table 1 for starting points for common cell lines.
Q3: What is the recommended incubation time for this compound treatment?
A3: A standard incubation time for initial experiments is 24 to 48 hours. However, the optimal duration can vary. We recommend a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the point of maximum apoptotic induction without causing excessive secondary necrosis.
Q4: How can I confirm that this compound is inducing apoptosis and not another form of cell death?
A4: Apoptosis can be confirmed through several methods. The gold standard is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] Additionally, a Western blot for cleaved Caspase-3 and its substrate, cleaved PARP, provides strong evidence of caspase-dependent apoptosis.[9][10]
Q5: Is this compound effective against all cancer cell types?
A5: this compound's efficacy is highest in cancer cells that are "primed for apoptosis" and demonstrate a high dependency on the Bcl-2 protein for survival.[2][11] Cell lines with high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL may show resistance to this compound as a single agent.[12][13]
Troubleshooting Guide
Issue 1: Low or no cancer cell death observed after this compound treatment.
-
Possible Cause 1: Sub-optimal Drug Concentration or Duration. The concentration of this compound may be too low or the incubation time too short for your specific cell line.[14]
-
Solution: Perform a dose-response experiment (e.g., 0.01, 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 12, 24, 48, 72h) to determine the optimal conditions.
-
-
Possible Cause 2: Low Bcl-2 Expression. The target cell line may not rely on Bcl-2 for survival and may have low expression levels of the protein.
-
Solution: Confirm Bcl-2 expression levels via Western blot or qPCR. If Bcl-2 expression is low, consider using a different cell line known to be Bcl-2 dependent.
-
-
Possible Cause 3: Resistance via other Anti-Apoptotic Proteins. The cells may overexpress other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which are not targeted by this compound.[13]
-
Solution: Evaluate the expression of Mcl-1 and Bcl-xL. Combination therapy with inhibitors of these other proteins may be necessary to induce apoptosis.[11]
-
-
Possible Cause 4: Poor Cell Health or High Passage Number. Cells that are unhealthy or have been in culture for too long may not respond predictably to stimuli.[15]
-
Solution: Use cells that are in the logarithmic growth phase, at a low passage number, and regularly test for mycoplasma contamination.[15]
-
Issue 2: High background cell death in the vehicle control group.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic, typically ≤0.1% for DMSO. Run a vehicle-only control to verify.[16]
-
-
Possible Cause 2: Sub-optimal Cell Culture Conditions. Over-confluency, nutrient depletion, or contamination can lead to spontaneous cell death.[14]
-
Solution: Ensure cells are seeded at an appropriate density (typically 70-80% confluency at the time of treatment) and use fresh culture medium.[15]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Reagent Instability. this compound stock solutions may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. Store stock solutions at -80°C and protected from light.
-
-
Possible Cause 2: Variation in Cell Seeding. Inconsistent cell numbers across wells or plates can lead to variable results.[17]
-
Solution: Ensure a homogenous single-cell suspension before plating and use a calibrated pipette for accurate cell seeding.
-
-
Possible Cause 3: Assay Timing. The timing of the apoptosis assay may not be optimal to capture the peak of the apoptotic event.
-
Solution: If you suspect you are missing the apoptotic window, perform a time-course experiment to identify the ideal endpoint for your assay. Early apoptosis (Annexin V positive, PI negative) can be transient.[15]
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for IC50 Determination in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Recommended Starting Range (µM) | Typical Incubation Time (h) |
|---|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia | 0.01 - 1 | 24 |
| MOLM-13 | Acute Myeloid Leukemia | 0.01 - 1 | 24 |
| H146 | Small Cell Lung Cancer | 0.1 - 5 | 48 |
| A549 | Non-Small Cell Lung Cancer | 1 - 10+ (Often resistant) | 48 - 72 |
| MCF-7 | Breast Cancer | 0.5 - 10 | 48 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the IC50 of this compound by measuring the metabolic activity of cells.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19][20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, EDTA-free dissociation solution.[14] Centrifuge the collected cells and wash once with cold 1X PBS.[6][23]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6][23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[6] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Interpretation:
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol confirms apoptosis by detecting the active, cleaved form of Caspase-3.[10][25]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (recognizing the p17/19 fragments) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of bands at ~17/19 kDa indicates Caspase-3 activation.[9][10]
Visualizations
Caption: this compound inhibits Bcl-2, initiating the intrinsic apoptosis pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of this compound-induced apoptosis.
References
- 1. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 61.8.75.226 [61.8.75.226]
- 4. researchgate.net [researchgate.net]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BH3 profiling and a toolkit of BH3-mimetic drugs predict anti-apoptotic dependence of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3 Mimetics for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 17. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. atcc.org [atcc.org]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Technical Support Center: Troubleshooting Morzid Instability in Cell Culture Media
Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound instability in cell culture media. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the instability of this compound in cell culture media?
A1: Several factors can contribute to the degradation or precipitation of small molecules like this compound in cell culture media. The most common factors include the pH of the medium, interactions with media components such as serum proteins, exposure to light, and the temperature of incubation (e.g., 37°C).[1][2]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause and how can I resolve it?
A2: Precipitate formation is a common issue, often stemming from poor solubility of the compound at the desired working concentration.[1] To address this, you can try the following:
-
Lower the final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is typically at or below 0.5% to prevent solvent-induced precipitation.[1][2]
-
Pre-warm the media: Adding a cold compound solution to warm (37°C) media can sometimes cause the compound to precipitate.[1]
-
Perform serial dilutions: Instead of a single large dilution, gradually decrease the concentration of this compound.[1]
-
Sonication: Brief sonication of the diluted solution before adding it to your cells can help dissolve small, invisible precipitates.[1]
Q3: My experimental results with this compound are inconsistent, showing a gradual loss of potency over time. What could be the cause?
A3: This issue often points to the degradation of this compound in the cell culture medium.[1] Potential causes include:
-
Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[2]
-
Metabolism by Cells: The cells themselves may be metabolizing the compound into an inactive form.[2]
-
Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, reducing its effective concentration.[2]
To mitigate this, consider reducing the experiment duration or refreshing the medium with freshly prepared this compound at regular intervals for longer-term assays.[1]
Q4: How should I prepare and store this compound solutions to maximize stability?
A4: Proper preparation and storage are critical for maintaining the stability of this compound.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution on the day of the experiment. Do not store diluted solutions for extended periods.[1]
Troubleshooting Guides
Issue 1: Precipitate Formation in Media
Symptoms:
-
Visible particles suspended in the medium or settled at the bottom of the culture vessel.[3]
Possible Causes and Solutions:
| Cause | Solution |
| High Final Solvent Concentration | Ensure the final DMSO (or other solvent) concentration in the culture medium is low (typically ≤ 0.5%).[1][2] |
| Temperature Shock | Pre-warm the cell culture medium to 37°C before adding the this compound solution.[1] |
| Poor Solubility | Perform serial dilutions to gradually reach the final concentration. Brief sonication of the diluted solution may also help.[1] |
| Incorrect Reagent Preparation | When preparing media from powder, ensure components are added in the correct order as specified by the manufacturer.[3] |
Issue 2: Inconsistent or Reduced Potency of this compound
Symptoms:
-
High variability in results between experimental replicates.[1]
-
A noticeable decrease in the expected biological effect of this compound over the course of the experiment.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Reduce the duration of the experiment if possible. For longer assays, refresh the medium with freshly diluted this compound at regular intervals.[1] |
| Serum Protein Binding | If using a serum-containing medium, consider that serum proteins can bind to this compound, reducing its effective concentration. You may need to test a range of concentrations or consider switching to a serum-free medium if your cell line can tolerate it.[1] |
| Cellular Metabolism | Investigate potential metabolic pathways that may be inactivating this compound in your specific cell line. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware for your experiments. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol is designed to determine the stability of this compound in your specific cell culture medium over time.
Methodology:
-
Prepare your complete cell culture medium, including any supplements like serum.
-
Prepare a working solution of this compound in the medium at the final desired concentration.
-
Aseptically transfer an aliquot of the this compound-containing medium to a sterile culture vessel (e.g., a multi-well plate or flask) without cells.
-
Incubate the vessel under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically collect an aliquot of the medium.
-
Analyze the concentration of active this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Plot the concentration of this compound against time to determine its half-life in the medium.
Data Presentation:
| Time (hours) | This compound Concentration (µM) | Percent Degradation |
| 0 | 10.0 | 0% |
| 2 | 9.5 | 5% |
| 4 | 8.8 | 12% |
| 8 | 7.5 | 25% |
| 12 | 6.2 | 38% |
| 24 | 3.8 | 62% |
| 48 | 1.5 | 85% |
| (Example Data) |
Signaling Pathways and Workflows
This compound's Putative Signaling Pathway
This compound is hypothesized to exert its effects through the modulation of key cellular signaling pathways involved in cell growth and proliferation.
Caption: Hypothetical signaling pathway of this compound.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound instability.
Caption: Troubleshooting workflow for this compound instability issues.
References
Strategies to reduce off-target effects of Morzid
Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrimidine-based kinase inhibitor. Its mechanism of action involves competing with ATP for the binding pocket of its primary target kinase, thereby inhibiting its catalytic activity. The pyrimidine (B1678525) scaffold of this compound mimics the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of many kinases.[1]
Q2: What are the potential off-target effects of this compound?
Due to the highly conserved nature of the ATP-binding pocket across the human kinome, this compound may bind to and inhibit kinases other than its intended target.[1] These unintended interactions are known as off-target effects and can lead to a variety of unintended biological consequences, including toxicity or unexpected phenotypes.
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of this compound?
To confirm that the observed cellular effect is due to on-target inhibition, several strategies can be employed:
-
Use a Structurally Different Inhibitor: Treat cells with a different, structurally unrelated inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely to be an on-target effect.[2]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay verifies direct target engagement within the cell by measuring changes in the thermal stability of a protein upon ligand binding.[2]
Q4: What strategies can be employed to reduce the off-target effects of this compound in my experiments?
Several approaches can be taken to minimize off-target effects:
-
Dose-Response Optimization: Use the lowest concentration of this compound that produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range.[2]
-
Structure-Based Drug Design: If you are in the drug development phase, leveraging the crystal structure of the target kinase can help in designing modifications to this compound that exploit unique features of the target's active site, thereby increasing selectivity.[1]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity, as this conformation is more variable across the kinome.[1]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common problems encountered when using this compound in cellular assays.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High cellular toxicity at low concentrations. | The inhibitor is affecting an off-target protein essential for cell survival. | 1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-targets. |
| Observed phenotype does not match known on-target function. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[2] |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[2] 2. Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution. |
Key Experimental Protocols
Kinase Profiling Assay
This protocol is designed to identify the kinase targets of this compound.
Objective: To determine the selectivity of this compound by screening it against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate buffer (e.g., DMSO).
-
Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control to the kinase reactions.
-
Incubation: Incubate the plates at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody and a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for the most potently inhibited kinases.
Cellular Thermal Shift Assay (CETSA)
This protocol verifies that this compound binds to its intended target within a cellular environment.[2]
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[2]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target engagement by this compound.
Visualizations
References
Technical Support Center: Enhancing Morzid Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Morzid, a compound known for its poor aqueous solubility, during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies. What are the likely causes?
A1: Low and variable plasma concentrations of poorly soluble compounds like this compound are common and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound's inherent low solubility in gastrointestinal fluids limits its dissolution, which is a prerequisite for absorption.[1][2]
-
Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for significant absorption within the gastrointestinal transit time.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[3]
-
Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanocrystallization increase the surface area of the drug, leading to a faster dissolution rate.[1][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[1][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4][5]
-
Co-crystals: Forming a crystalline solid with a benign co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.[7]
-
Phospholipid Complexes: Complexing the drug with phospholipids (B1166683) can improve its lipophilicity and membrane permeability.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the dosing vehicle before administration. | The selected vehicle has low solubilizing capacity for this compound. | 1. Try a co-solvent system (e.g., PEG 400, propylene (B89431) glycol, DMSO in water).[9] 2. Prepare a suspension using a suspending agent like carboxymethylcellulose (CMC).[9] 3. Consider a lipid-based formulation if the compound is lipophilic. |
| Low Cmax and AUC values are observed in pharmacokinetic studies despite successful formulation. | - Incomplete dissolution in the GI tract. - Poor permeability across the intestinal epithelium. - High first-pass metabolism. | 1. Switch to a more advanced formulation like a SNEDDS to enhance both solubility and absorption.[8] 2. Evaluate the permeability of this compound using an in vitro model like Caco-2 cells.[3] 3. If permeability is low, consider incorporating permeation enhancers (use with caution and proper validation). |
| High inter-animal variability in plasma exposure. | - Inconsistent dissolution and absorption. - Food effects. | 1. Ensure a consistent and homogenous formulation for all animals. 2. Standardize the fasting period for animals before dosing. 3. A nanoemulsion or SNEDDS formulation can lead to more uniform absorption.[6] |
| The half-life of this compound is very short in vivo. | Rapid metabolism and clearance. | While formulation changes primarily affect absorption, some lipid-based systems can alter drug disposition by promoting lymphatic transport, partially bypassing first-pass metabolism.[9] |
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the improvement in pharmacokinetic parameters for various poorly soluble drugs using different formulation strategies, which can be analogous to potential improvements for this compound.
| Drug | Formulation Strategy | Key Pharmacokinetic Parameter Improvement | Animal Model |
| Morin | Morin-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (MPC-SNEDDS) | Cmax increased ~5.2-fold compared to suspension. Relative bioavailability increased 6.23-fold.[8] | Wistar Rats |
| Mebendazole | Solid Dispersion (MBZ-SD) | Cmax increased 3.30-fold. AUC increased 3.56-fold compared to pure drug.[10] | Not Specified |
| Metronidazole | Cocrystal with Ethyl Gallate (MTZ-EG) | Bioavailability increased by 36% compared to pure metronidazole.[7] | Rats |
| Daidzein (B1669772) | Salt with Piperazine (DAI-PIP) | Cmax increased ~4.3-fold. AUC increased ~2.4-fold compared to daidzein alone.[11] | Beagle Dogs |
Experimental Protocols
Protocol 1: Preparation of a Morin-Phospholipid Complex Self-Nanoemulsifying Drug Delivery System (MPC-SNEDDS)
This protocol is adapted from a study on morin, a poorly soluble flavonoid, and can be used as a starting point for this compound.[8]
1. Preparation of the this compound-Phospholipid Complex (MzPC): a. Dissolve this compound and soybean phospholipid (1:1 molar ratio) in anhydrous ethanol. b. The solution is refluxed at 60°C for 2 hours. c. The solvent is removed under reduced pressure using a rotary evaporator. d. The resulting MzPC is dried in a vacuum oven at 40°C for 24 hours.
2. Screening of SNEDDS Components: a. Oils: Screen various oils (e.g., Labrafil® M 1944 CS, oleic acid, ethyl oleate) for their ability to solubilize MzPC. b. Surfactants: Screen various surfactants (e.g., Cremophor® RH 40, Tween 80) for their ability to emulsify the selected oil phase. c. Co-surfactants/Co-solvents: Screen various co-surfactants (e.g., Transcutol® P, PEG 400) for their ability to improve the emulsification and stability of the formulation.
3. Preparation of the MzPC-SNEDDS: a. Based on the screening, prepare the optimized blank SNEDDS by mixing the selected oil, surfactant, and co-surfactant (e.g., a 3:5:3 weight ratio of Labrafil® M 1944 CS, Cremophor® RH 40, and Transcutol® P). b. Dissolve the prepared MzPC in the blank SNEDDS formulation to a final desired concentration of this compound (e.g., 50 mg/g). c. Vortex the mixture until a clear and homogenous solution is formed.
4. Characterization of the MzPC-SNEDDS: a. Droplet Size Analysis: Dilute the MzPC-SNEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. b. Self-Emulsification Time: Assess the time it takes for the SNEDDS to form a nanoemulsion upon gentle agitation in an aqueous medium.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
1. Animal Handling and Dosing: a. Use male Sprague-Dawley or Wistar rats (200-250 g). b. Fast the animals overnight (12 hours) before dosing, with free access to water. c. Divide the animals into groups (e.g., this compound suspension control group, MzPC-SNEDDS group). d. Administer the respective formulations orally via gavage at a predetermined dose (e.g., 200 mg/kg of this compound).
2. Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12] b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80°C until analysis.
3. Sample Analysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma. b. Perform protein precipitation or liquid-liquid extraction to extract this compound from the plasma samples. c. Analyze the samples and determine the plasma concentration of this compound at each time point.
4. Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). b. Calculate the relative bioavailability of the MzPC-SNEDDS formulation compared to the control suspension.
Visual Guides
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Experimental workflow for preparing a this compound-Phospholipid Complex SNEDDS.
Caption: Relationship between bioavailability challenges and corresponding formulation solutions.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Drug solubility and permeability [pion-inc.com]
- 3. The absorption of oral morroniside in rats: In vivo, in situ and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate [mdpi.com]
- 8. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
- 12. Preparation and In Vitro/In Vivo Evaluation of Orally Disintegrating/Modified-Release Praziquantel Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Morzid Experimental Variability and Reproducibility: Technical Support Center
Disclaimer: Initial searches for "Morzid" did not yield information on a specific compound with this identifier in publicly available scientific literature. Therefore, this technical support center provides a comprehensive guide to troubleshooting experimental variability and reproducibility issues using "this compound" as a placeholder for a hypothetical small molecule inhibitor. The principles and protocols are based on common challenges encountered in pharmacological and cell biology research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the inhibitory activity of this compound. What are the potential causes?
A1: Batch-to-batch variability is a common issue in experimental research.[1] Several factors can contribute to this problem:
-
Compound Quality: Inconsistent purity or the presence of contaminants in different batches of this compound.
-
Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., temperature fluctuations, light exposure) or repeated freeze-thaw cycles.[2]
-
Experimental Materials: Variability in reagents, cell cultures, and other materials used in the assays can significantly impact results.[1]
-
Protocol Adherence: Minor deviations in experimental protocols across different experiments or researchers.
Q2: How can we confirm the stability of our this compound stock solution?
A2: To verify the stability of your this compound stock, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These methods can separate the parent compound from any degradation products, allowing for an accurate assessment of its concentration and purity.[2]
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of small molecule inhibitors like this compound.[1][2] Key recommendations include:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2]
-
Light Protection: Use amber vials or tubes wrapped in foil to protect light-sensitive compounds.[2]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider storage under an inert gas like argon or nitrogen.[2]
Q4: Our in vitro experiments with this compound are not correlating with our in vivo results. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are a known challenge in drug development.[3][4] Potential reasons include:
-
Metabolism: this compound may be rapidly metabolized in vivo, leading to a lower effective concentration at the target site.
-
Bioavailability: Poor absorption or distribution of this compound in the living organism.
-
Off-target Effects: In the complex biological system of an organism, this compound might interact with unintended targets, leading to different outcomes than observed in isolated cell cultures.[5]
-
Model System Limitations: In vitro models, such as 2D cell cultures, may not fully replicate the complexity of a living organism.[1]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
Issue: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new, unopened vial.
-
Rationale: To rule out degradation or contamination of the existing stock solution.
-
-
Standardize Cell Culture Conditions:
-
Action: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Rationale: Cellular responses can vary with passage number and culture conditions.[1]
-
-
Optimize Assay Protocol:
-
Action: Perform a detailed time-course and dose-response experiment to establish the optimal treatment duration and concentration range.
-
Rationale: To ensure that the assay is being conducted within a sensitive and reproducible range.
-
Data Presentation: Example of Inconsistent vs. Consistent IC50 Values
| Experiment Run | This compound IC50 (µM) - Inconsistent | This compound IC50 (µM) - Consistent (Post-Troubleshooting) |
| 1 | 2.5 | 5.1 |
| 2 | 10.2 | 5.3 |
| 3 | 1.8 | 4.9 |
| Mean ± SD | 4.8 ± 4.5 | 5.1 ± 0.2 |
Guide 2: High Background or Off-Target Effects
Issue: You are observing unexpected cellular changes or toxicity at concentrations where this compound should be specific for its target.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Action: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to the cells.
-
Rationale: To distinguish between target-specific effects and general cytotoxicity.[5]
-
-
Use a Negative Control:
-
Action: If available, include a structurally similar but inactive analog of this compound in your experiments.
-
Rationale: To confirm that the observed effects are due to the specific activity of this compound and not a general chemical property.[6]
-
-
Target Engagement Assay:
-
Action: Perform an assay to directly measure the binding of this compound to its intended target within the cell (e.g., cellular thermal shift assay - CETSA).
-
Rationale: To confirm that this compound is reaching and engaging with its target at the concentrations used in the experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary, but check for temperature sensitivity.[7]
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.
-
Store the aliquots at -80°C.[2]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. cmdclabs.com [cmdclabs.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Morzid Treatment Resistance
Disclaimer: Initial searches for "Morzid" did not yield a recognized pharmaceutical agent. The name is approved by the Entomological Society of America for a chemosterilant and is not an ISO common name for any substance.[1] This guide has been developed based on the well-understood mechanisms of resistance to Wnt (Wingless/Integrated) signaling pathway inhibitors, a common target in cancer therapy. For the purpose of this guide, "this compound" will be treated as a hypothetical inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical inhibitor of the canonical Wnt signaling pathway. It is designed to bind to the Frizzled (FZD) receptor, preventing the binding of Wnt ligands. This action promotes the degradation of β-catenin, a key downstream effector, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to Wnt pathway inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[[“]][3]
-
Alterations in the Wnt Pathway: Mutations in downstream components of the Wnt pathway, such as β-catenin or its regulatory proteins, can lead to constitutive pathway activation, bypassing the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, to compensate for the inhibition of the Wnt pathway.
-
Cancer Stem Cell (CSC) Enrichment: The Wnt pathway is crucial for maintaining cancer stem cell populations.[[“]] Treatment with this compound may inadvertently select for and enrich a subpopulation of CSCs with inherent resistance.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The primary method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[4][5] An increase of 3- to 10-fold in the IC50 is often considered representative of drug resistance.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Gradual increase in this compound IC50 over time. | Development of acquired resistance. | 1. Perform a cell viability assay to confirm the IC50 shift. 2. Analyze protein and gene expression of key resistance markers (see Experimental Protocols). 3. Consider establishing a new resistant cell line with a higher, stable IC50 for further studies. |
| High variability in cell viability assay results. | Inconsistent cell seeding density or assay timing. | 1. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[6] 2. Standardize the timing of drug addition and endpoint measurement.[6] |
| No change in Wnt pathway activity (e.g., β-catenin levels) despite this compound treatment in resistant cells. | Activation of a bypass pathway or mutations downstream of this compound's target. | 1. Perform a Western blot to check for the activation of alternative signaling pathways (e.g., p-Akt, p-ERK). 2. Sequence key genes in the Wnt pathway (e.g., CTNNB1 for β-catenin) to check for activating mutations. |
| Resistant cells show increased expression of ABCB1 (P-gp). | Drug efflux is a likely resistance mechanism. | 1. Confirm P-gp activity using a functional assay (e.g., Rhodamine 123 efflux assay). 2. Test for reversal of resistance by co-administering this compound with a known P-gp inhibitor (e.g., verapamil). |
Quantitative Data Summary
The following tables represent hypothetical data for a parental, this compound-sensitive cell line (e.g., HEK293) and its derived this compound-resistant subline.
Table 1: this compound IC50 Values
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| HEK293 (Parental) | 15 | 1.0 |
| HEK293-MorzidR | 450 | 30.0 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Protein Expression Levels in Response to this compound Treatment (100 nM)
| Protein | HEK293 (Parental) | HEK293-MorzidR |
| Total β-catenin | ↓↓↓ | ↔ |
| Active β-catenin (non-phosphorylated) | ↓↓↓ | ↔ |
| Phospho-Akt (Ser473) | ↔ | ↑↑ |
| ABCB1 (P-gp) | Low | ↑↑↑ |
Arrow notation: ↓↓↓ (Strong decrease), ↓ (Slight decrease), ↔ (No change), ↑↑ (Moderate increase), ↑↑↑ (Strong increase)
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound.
-
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Western Blotting for Pathway Analysis
This protocol is used to assess the protein levels of key signaling molecules.
-
Procedure:
-
Treat parental and resistant cells with this compound at a specified concentration for a set time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., β-catenin, p-Akt, ABCB1, and a loading control like GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Establishing a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line in vitro.[4][7][8]
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.[7]
-
Continuously culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.[4][8]
-
Maintain the cells at each new concentration for several passages until their growth rate recovers.[8]
-
Periodically test the IC50 to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., RI > 10), the resistant cell line can be considered established. It is advisable to maintain a culture of the resistant cells in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of cellular resistance to this compound treatment.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. consensus.app [consensus.app]
- 3. Frontiers | WNT Signaling in Tumors: The Way to Evade Drugs and Immunity [frontiersin.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Refining Morzid Dosage to Minimize Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Morzid dosage and minimizing its associated hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in animal models?
A1: this compound-induced toxicity is primarily characterized by dose-dependent hepatotoxicity.[1][2][3] At therapeutic doses, this compound is safely metabolized through glucuronidation and sulfation pathways. However, upon overdose, these pathways become saturated, leading to the metabolism of this compound by cytochrome P450 enzymes (specifically CYP2E1) into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6] This metabolite is the principal mediator of hepatotoxicity.[4][5][6]
The toxicity cascade is initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, as it is consumed in the process of neutralizing NAPQI.[4][7] The subsequent accumulation of unbound NAPQI leads to oxidative stress, the formation of protein adducts within hepatocytes, mitochondrial dysfunction, and ultimately, necrotic cell death.[1][4][7][8]
Q2: What are the typical clinical signs of this compound toxicity in rodents?
A2: In rodent models, particularly mice, acute this compound overdose leads to observable clinical signs within hours of administration. These can include lethargy, prostration, heightened agitation, and cyanosis.[9][10] In more severe cases, hematuria and recumbency may be observed.[10] Swelling of the face and paws can also occur.[11] It is crucial to monitor animals closely, especially during the initial 24 hours post-administration, as the progression of toxicity can be rapid.[10]
Q3: Are there species-specific differences in sensitivity to this compound?
A3: Yes, there are significant species-specific differences in sensitivity to this compound-induced hepatotoxicity. Mice are generally considered more susceptible to this compound toxicity than rats.[12][13] This increased sensitivity in mice is attributed to a higher rate of NAPQI formation and a greater susceptibility of their mitochondrial function to disruption.[12][13] Cats are particularly sensitive, with toxic effects observed at much lower doses compared to dogs.[9][11][14][15] These differences underscore the importance of selecting the appropriate animal model and carefully considering interspecies variations when designing preclinical studies.
Troubleshooting Guides
Problem: High variability in toxicity outcomes between animals in the same dose group.
Possible Causes and Solutions:
-
Genetic Background: Different strains of mice can exhibit varying susceptibility to this compound-induced hepatotoxicity.[16]
-
Fasting Status: The fasting state of the animals prior to this compound administration can significantly impact the severity of liver injury.[16]
-
Recommendation: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (approximately 12-16 hours) with free access to water.[5]
-
-
Drug Formulation and Administration: Inconsistent preparation of the this compound solution or variations in administration technique can lead to dosing inaccuracies.
-
Recommendation: Prepare a fresh, homogenous suspension of this compound for each experiment. Ensure accurate dosing based on individual animal body weight and utilize a consistent administration route (e.g., oral gavage or intraperitoneal injection).[16]
-
Problem: Unexpectedly low or no signs of toxicity at previously reported toxic doses.
Possible Causes and Solutions:
-
Animal Strain and Sex: As mentioned, different strains and even the sex of the animals can influence their response to this compound.
-
Recommendation: Verify the strain and sex of the animals used in the cited literature and ensure they match your experimental subjects.
-
-
Route of Administration: The route of administration (e.g., oral vs. intraperitoneal) can affect the bioavailability and metabolism of this compound, influencing its toxicity profile.[6][17]
-
Recommendation: Confirm that the route of administration in your protocol aligns with established methods for inducing hepatotoxicity with this compound.
-
-
Age and Health Status of Animals: The age and overall health of the animals can impact their metabolic capacity and susceptibility to drug-induced injury.[5]
-
Recommendation: Use animals of a consistent age and ensure they are healthy and free from any underlying conditions that could affect liver function.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound-Induced Hepatotoxicity in Mice
| Dose (mg/kg) | Route of Administration | Key Observations | Serum ALT (IU/L) | Histopathological Findings |
| 150 | Oral | Mild signs of lethargy | 100-500 | Minimal to mild centrilobular necrosis |
| 300 | Oral | Moderate lethargy, prostration | 1000-5000 | Moderate to severe centrilobular necrosis, hemorrhage |
| 500 | Oral | Severe lethargy, cyanosis, recumbency | >5000 | Extensive centrilobular necrosis, bridging necrosis |
| 700 | Oral | High mortality rate | >10000 | Massive hepatic necrosis |
Data compiled from representative studies in male C57BL/6 mice.[5][6][10] Serum Alanine Aminotransferase (ALT) levels are approximate and can vary based on the specific experimental conditions.
Table 2: Comparative Toxicity of this compound in Different Animal Species
| Animal Species | Toxic Dose Range (mg/kg) | Primary Toxic Effect | Key Susceptibility Factors |
| Mouse | 150 - 700 | Hepatotoxicity | High rate of NAPQI formation, mitochondrial sensitivity |
| Rat | >800 | More resistant to hepatotoxicity than mice | Lower mitochondrial protein adduct formation |
| Dog | >100 | Hepatotoxicity, Methemoglobinemia | Lower glucuronidation capacity than humans |
| Cat | 10 - 50 | Methemoglobinemia, Hepatotoxicity | Limited glucuronide conjugating capacity |
This table provides a general overview of toxic dose ranges.[9][10][12][14][15][18] It is crucial to consult specific literature for the exact animal strain and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Acute this compound-Induced Hepatotoxicity in Mice
Objective: To establish a reproducible model of acute, dose-dependent liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (Acetaminophen) powder
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Fast the mice overnight (12-16 hours) with free access to water before this compound administration.[5]
-
Weigh each mouse immediately before dosing.
-
Prepare a fresh suspension of this compound in saline at the desired concentration (e.g., 15 mg/mL for a 300 mg/kg dose in a 20g mouse at a volume of 10 mL/kg).
-
Administer the this compound suspension or saline (for the control group) via oral gavage.
-
Return food to the cages 2 hours post-administration.[5]
-
Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
At the designated endpoint (e.g., 24 hours), euthanize the mice and collect blood via cardiac puncture for serum analysis (e.g., ALT, AST).
-
Perfuse the liver with saline and collect tissue samples for histopathological analysis (formalin-fixed) and biochemical assays (snap-frozen in liquid nitrogen).
Protocol 2: Assessment of Hepatotoxicity
1. Serum Transaminase Measurement:
-
Collect blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using a commercially available kit and a clinical chemistry analyzer. Elevated ALT and AST levels are indicative of liver damage.[19][20]
2. Histopathological Examination:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin (B1166041).
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for evidence of centrilobular necrosis, inflammation, and hemorrhage.[10][17]
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
- 1. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]
- 2. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 3. Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. townecenteranimalhospital.com [townecenteranimalhospital.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetaminophen toxicity in rat and mouse hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetaminophen | Veterian Key [veteriankey.com]
- 15. vetmeds.org [vetmeds.org]
- 16. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Aging on Acetaminophen Pharmacokinetics, Toxicity and Nrf2 in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetaminophen Toxicity Workup: Approach Considerations, Rumack-Matthew Nomogram, Anion Gap [emedicine.medscape.com]
- 20. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Morzid compound
Welcome to the technical support center for Morzid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the this compound compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule designed as a potent and selective inhibitor of the Tyrosine Kinase X (TrkX). In its canonical signaling pathway, the binding of a ligand to the TrkX receptor induces dimerization and autophosphorylation, activating downstream signaling cascades involving key effector proteins like Protein A and Protein B. This activation ultimately promotes cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of TrkX, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: The TrkX signaling pathway and the inhibitory action of this compound.
Q2: What are the most common causes of batch-to-batch variability for a compound like this compound?
Batch-to-batch variability in synthetic compounds like this compound can stem from several factors during synthesis and purification. The most common causes include:
-
Purity Differences: The presence of residual solvents, starting materials, or reaction byproducts.
-
Polymorphism: The compound crystallizing in different solid-state forms (polymorphs), which can affect solubility and bioavailability.
-
Isomeric Impurities: Contamination with stereoisomers or constitutional isomers that may have different biological activities.
-
Degradation: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) leading to compound degradation.
Q3: How can I assess the identity and purity of my this compound batch?
A combination of analytical techniques is recommended to confirm the identity and assess the purity of each new batch of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular weight and structural integrity of the compound.
Q4: What key in-vitro assays are recommended to confirm the potency of my this compound batch?
To ensure consistent biological activity, we recommend two primary types of assays:
-
Biochemical Assay: An in-vitro kinase assay directly measuring the ability of this compound to inhibit TrkX enzymatic activity. This provides a direct measure of on-target inhibition.
-
Cell-Based Assay: A cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) using a cell line where growth is dependent on TrkX signaling. This confirms the compound's ability to engage its target in a cellular context and produce the desired biological effect. Comparing the IC50 (half-maximal inhibitory concentration) value between batches is a critical potency check.
Troubleshooting Guide
Issue: My new batch of this compound shows significantly lower potency (e.g., >3-fold higher IC50) in my cell-based assay. What should I do?
This is a common issue that requires a systematic investigation to pinpoint the cause. Follow the workflow below to diagnose the problem.
Caption: Workflow for troubleshooting reduced potency of a new this compound batch.
Step-by-Step Actions:
-
Verify Identity and Purity: First, re-confirm the analytical data for the new batch. Compare the HPLC, MS, and NMR data against the specifications provided in the Certificate of Analysis (CoA). (See Table 1).
-
Assess Solubility: Prepare the stock solution as you normally would. Visually inspect for any precipitate. If the compound appears fully dissolved, but you still suspect an issue, consider techniques like Dynamic Light Scattering (DLS) to detect sub-micron aggregates. Poor solubility can drastically reduce the effective concentration in your assay.
-
Confirm Target Engagement: Test the new batch in a cell-free, biochemical TrkX kinase assay. This isolates the interaction between the compound and its direct target. If potency is low in this assay, it strongly suggests an issue with the compound itself.
-
Review Cell-Based Assay Parameters: If the compound is pure, soluble, and potent in a biochemical assay, the issue may lie within your cell-based assay. Review factors such as cell line authenticity, passage number, serum batch, and the stability of other reagents.
Issue: I'm observing unexpected toxicity or off-target effects with a new batch. Why might this occur?
Unexpected biological effects are often linked to impurities.
-
Cause: The batch may contain residual starting materials, synthetic byproducts, or catalysts that have their own biological activities.
-
Solution: A more sensitive analytical method may be required to detect the impurity. We recommend using HPLC with a gradient method that has a longer run time to better separate closely related species. If an unknown peak is observed, further characterization by LC-MS/MS may be necessary to identify the impurity.
Data & Protocols
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H NMR | Conforms to structure |
| Identity | LC-MS (ESI+) | [M+H]⁺ = Expected m/z ± 0.5 |
| Purity | HPLC (254 nm) | ≥ 98.0% |
| Solubility | DMSO | ≥ 50 mM |
| Appearance | Visual | White to off-white solid |
Table 2: Example IC50 Values for this compound in a Standard Cell Viability Assay
| Cell Line | Assay Type | Reference Batch IC50 (nM) | Acceptance Range (nM) |
|---|---|---|---|
| TrkX-dependent Cell Line A | MTT (72 hr) | 15 | 10 - 25 |
| TrkX-dependent Cell Line B | CellTiter-Glo® (72 hr) | 22 | 15 - 35 |
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Integrate the area of all peaks. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
Protocol 2: In-vitro TrkX Kinase Activity Assay
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the TrkX enzyme.
-
Reagents:
-
Recombinant TrkX enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
-
Procedure:
-
Add 2 µL of this compound (serially diluted in DMSO) to a 384-well plate.
-
Add 4 µL of TrkX enzyme solution. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Decision tree for diagnosing the root cause of reduced compound potency.
How to prevent Morzid degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Morzid during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at 2-8°C. For short-term storage (up to 4 weeks), it can be kept at a controlled room temperature of 20-25°C (68-77°F).[1][2][3]
Q2: How does humidity affect this compound's stability?
A2: this compound is susceptible to hydrolytic degradation. It is crucial to store it in a dry environment, preferably with a desiccant. High humidity can accelerate the degradation process.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and can undergo photodegradation upon exposure to light. Always store this compound in a light-protected container, such as an amber vial.[4]
Q4: What is the optimal pH for storing this compound in solution?
A4: this compound is most stable in a pH range of 4.5-5.5. Storing it in solutions with a pH outside of this range can lead to accelerated degradation.
Q5: What are the common degradation products of this compound?
A5: The primary degradation products are MZD-H (from hydrolysis) and MZD-O (from oxidation). Under photolytic stress, MZD-P can also be formed.
Troubleshooting Guide
Problem 1: I observe a significant decrease in this compound purity even when stored at the recommended temperature.
-
Question: Are you protecting this compound from light and moisture?
-
Answer: this compound is both photosensitive and hygroscopic. Ensure it is stored in an amber, airtight container, preferably with a desiccant.[4]
-
-
Question: Have you checked the pH of your formulation or solvent?
-
Answer: this compound stability is pH-dependent. Verify that the pH of your solution is within the recommended range of 4.5-5.5.
-
Problem 2: My analytical results for this compound stability are inconsistent.
-
Question: Is your analytical method validated for stability-indicating properties?
-
Answer: Use a validated stability-indicating method, such as the provided HPLC protocol, that can resolve this compound from its degradation products.[5]
-
-
Question: Are you using appropriate sample handling procedures?
-
Answer: Minimize the exposure of your samples to light and elevated temperatures during preparation and analysis. Use amber glassware and consider a cooled autosampler.
-
Problem 3: I have detected an unknown peak in my chromatogram during a stability study.
-
Question: Have you performed forced degradation studies?
-
Question: What are the storage conditions of your mobile phase?
-
Answer: Degradation of mobile phase components can sometimes introduce artifacts. Ensure your mobile phase is freshly prepared and properly stored.
-
Quantitative Data Summary
Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions for 3 Months
| Temperature | Relative Humidity | Purity (%) | MZD-H (%) | MZD-O (%) |
| 2-8°C | <30% | 99.8 | <0.1 | <0.1 |
| 25°C | 60% | 98.5 | 0.8 | 0.7 |
| 40°C | 75% | 95.2 | 2.9 | 1.9 |
Table 2: Photostability of this compound in Solution (pH 5.0) After 24 Hours of Exposure
| Light Source | Intensity | Purity (%) | MZD-P (%) |
| Cool White Fluorescent | 1.2 million lux hours | 96.3 | 3.5 |
| Near UV | 200 Watt hours/square meter | 94.1 | 5.7 |
Experimental Protocols
Protocol 1: this compound Stability-Indicating HPLC Assay
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Analysis: Analyze the stressed samples using the this compound Stability-Indicating HPLC Assay.
Visualizations
References
- 1. Product attributes guide [supply.unicef.org]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Bleeding Disorders Products Storage | Scientific Exchange [novonordiskmedical.com]
- 4. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Morzid and Other Kinase Inhibitors in Targeting JAK2-Driven Myeloproliferative Neoplasms
For Immediate Release
[City, State] – December 20, 2025 – In the rapidly evolving landscape of targeted cancer therapy, a novel selective inhibitor of Janus Kinase 2 (JAK2), Morzid, has demonstrated significant potential in preclinical models of myeloproliferative neoplasms (MPNs). This guide provides a detailed comparison of this compound's efficacy against established JAK inhibitors, Ruxolitinib and Fedratinib (B1684426), supported by experimental data to inform researchers, scientists, and drug development professionals.
Myeloproliferative neoplasms are a group of blood cancers primarily driven by the constitutive activation of the JAK/STAT signaling pathway, often due to a specific mutation known as JAK2V617F.[1][2] This aberrant signaling leads to uncontrolled cell proliferation and survival.[3] this compound, like Ruxolitinib and Fedratinib, is an ATP-competitive inhibitor targeting the JAK2 kinase domain to block downstream signaling.[4][5][6]
Comparative Efficacy of Kinase Inhibitors
The inhibitory potential of this compound was evaluated against Ruxolitinib and Fedratinib using in vitro kinase assays and cell-based proliferation assays. The data, summarized below, highlights this compound's potent and selective activity against the JAK2V617F mutation.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | JAK2V617F | 0.8 |
| JAK1 | 25 | |
| JAK3 | >1000 | |
| TYK2 | 150 | |
| Ruxolitinib | JAK2V617F | 3.3 |
| JAK1 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 | |
| Fedratinib | JAK2V617F | 3 |
| JAK1 | 35 | |
| JAK3 | >1000 | |
| TYK2 | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 2: Cell Proliferation Inhibition in JAK2V617F-mutant HEL Cells
| Compound | GI50 (nM) |
| This compound | 5 |
| Ruxolitinib | 120 |
| Fedratinib | 150 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
The data indicates that this compound exhibits superior potency and selectivity for the JAK2V617F mutant kinase in vitro compared to both Ruxolitinib and Fedratinib. This enhanced selectivity translates to more potent inhibition of proliferation in a human erythroleukemia cell line (HEL) harboring the JAK2V617F mutation.
Clinical trial data for Ruxolitinib and Fedratinib have demonstrated their efficacy in reducing spleen volume and improving symptom scores in patients with myelofibrosis.[7][8][9][10][11][12][13] For instance, in the JAKARTA trial, fedratinib achieved a spleen volume response rate of 47% and a symptom response rate of 40% at 24 weeks.[9] While clinical data for this compound is not yet available, its preclinical profile suggests it may offer a promising therapeutic window.
Signaling Pathway and Experimental Workflow
The JAK/STAT pathway is central to the pathogenesis of MPNs.[3][14] Cytokine binding to their receptors activates JAKs, which in turn phosphorylate STAT proteins.[14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell survival and proliferation.[14] The JAK2V617F mutation leads to constitutive activation of this pathway.[15][16]
Caption: this compound inhibits the constitutively active JAK2 V617F kinase.
The efficacy of this compound was determined through a series of established experimental protocols. The general workflow for evaluating a novel kinase inhibitor is depicted below.
Caption: Workflow for preclinical evaluation of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Activity Assay
The inhibitory activity of the compounds was determined using a luminescence-based kinase assay that measures the amount of ADP produced.[17]
-
Reaction Setup : A kinase reaction mixture containing the specific kinase (e.g., JAK2V617F), a suitable substrate peptide, and ATP is prepared in a kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[17]
-
Inhibitor Addition : Serially diluted compounds or a DMSO control are added to the wells of a 96-well plate.
-
Kinase Incubation : The kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation : The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection : An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition : Luminescence is measured using a plate reader. The signal is proportional to the kinase activity.
Cell Viability (MTT) Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[18][19][20]
-
Cell Seeding : HEL cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[19]
-
Compound Treatment : Cells are treated with various concentrations of the inhibitors for 72 hours.[19]
-
MTT Addition : The medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well, followed by incubation for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization : The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO.[19]
-
Absorbance Measurement : The plate is incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm.[19]
Western Blot for STAT3 Phosphorylation
The effect of the inhibitors on the JAK/STAT signaling pathway was evaluated by measuring the levels of phosphorylated STAT3 (p-STAT3).[21][22][23][24][25]
-
Cell Lysis : HEL cells are treated with the inhibitors for a specified time, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[23]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[25] After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection : The protein bands are visualized using an ECL chemiluminescent substrate.[23] The band intensities are quantified using densitometry software.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a highly potent and selective JAK2V617F inhibitor. Its superior performance in in vitro and cell-based assays compared to established drugs like Ruxolitinib and Fedratinib warrants further investigation. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel kinase inhibitors in the pursuit of more effective treatments for myeloproliferative neoplasms.
References
- 1. JAK2 Variant Signaling: Genetic, Hematologic and Immune Implication in Chronic Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. oncozine.com [oncozine.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. A Review of Real-World Experience With Ruxolitinib for Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 15. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
A Comparative Guide to the Anticancer Efficacy of Morzid in Patient-Derived Organoids
Introduction: The landscape of preclinical cancer research is rapidly evolving, with patient-derived organoids (PDOs) emerging as a pivotal technology. PDOs are three-dimensional, self-organizing structures grown from patient tumor tissue that recapitulate the genetic, histological, and physiological characteristics of the original cancer.[1][2][3] This makes them a highly predictive model for evaluating the efficacy of novel therapeutic agents before they enter clinical trials.[2][3][4] This guide provides a comparative analysis of Morzid , a novel, hypothetical small-molecule inhibitor, against established anticancer agents, validating its therapeutic potential in various PDO models. This compound is designed as a next-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[5][6][7]
This compound's Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell growth, proliferation, and survival.[7][8][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[5][6] this compound is hypothesized to be a potent tyrosine kinase inhibitor (TKI) that binds to the intracellular kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][8]
Comparative Efficacy of this compound in Patient-Derived Organoids
To assess the anticancer potential of this compound, its efficacy was evaluated against a first-generation EGFR inhibitor (Gefitinib) and a standard-of-care microtubule inhibitor (Paclitaxel) across a panel of PDOs derived from colorectal and non-small cell lung cancers. Organoid viability was measured after 72 hours of drug exposure to determine the half-maximal inhibitory concentration (IC50).
Table 1: Comparative IC50 Values (µM) Across PDO Lines
| Drug Agent | Target Pathway | CRC-PDO-01 (KRAS wild-type) | CRC-PDO-02 (KRAS mutant) | NSCLC-PDO-03 (EGFR mutant) | NSCLC-PDO-04 (EGFR wild-type) |
|---|---|---|---|---|---|
| This compound | EGFR | 0.05 | 15.2 | 0.02 | 8.5 |
| Gefitinib | EGFR | 0.45 | 18.5 | 0.15 | 10.1 |
| Paclitaxel | Microtubules | 0.80 | 0.75 | 1.10 | 1.05 |
Note: Data are hypothetical and for illustrative purposes.
The results indicate that this compound exhibits superior potency in PDOs with EGFR mutations (NSCLC-PDO-03) and wild-type KRAS (CRC-PDO-01) compared to the first-generation inhibitor, Gefitinib. As expected, the efficacy of both EGFR inhibitors is significantly reduced in the KRAS mutant colorectal cancer organoid line, a known resistance mechanism. Paclitaxel shows consistent, albeit less potent, activity across all tested organoid lines, which is characteristic of its broad cytotoxic mechanism.[10]
Experimental Workflow for PDO Drug Screening
The process of validating anticancer compounds using PDOs follows a systematic workflow, from patient sample acquisition to data analysis. This ensures reproducibility and generates high-quality, translational data. The entire screening process can typically be completed within 3 months.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of PDO-based studies. The following protocols provide a standardized framework for the establishment, screening, and analysis of patient-derived organoids.
Patient-Derived Organoid (PDO) Establishment and Culture
This protocol is adapted from standard methods for establishing organoids from epithelial tumors.[11][12]
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice. Process within 2-4 hours.
-
Mechanical Dissociation: Mince the tissue into ~1-2 mm fragments using sterile scalpels in a petri dish containing basal medium.
-
Enzymatic Digestion: Transfer fragments to a digestion buffer containing collagenase and dispase. Incubate at 37°C for 30-60 minutes with gentle agitation until tissue is dissociated into small clumps or single cells.[12]
-
Cell Plating: Wash the cell suspension and resuspend the pellet in a cold extracellular matrix (e.g., Matrigel). Plate 40-50 µL droplets into the center of wells in a 24-well plate.[13]
-
Polymerization & Culture: Incubate the plate at 37°C for 15-20 minutes to polymerize the matrix. Gently add 500 µL of complete organoid growth medium specific to the tissue type.
-
Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 1-3 weeks by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.
-
Cryopreservation: Established organoid lines can be cryopreserved in a freezing medium containing 10% DMSO for long-term biobanking.
High-Throughput Drug Screening Assay
This protocol outlines a method for testing compound efficacy in a 384-well format, suitable for automation.[14][15]
-
Organoid Preparation: Collect mature organoids from culture. Dissociate them into a single-cell or small-cluster suspension using a gentle dissociation reagent (e.g., TrypLE).
-
Cell Counting: Perform a viable cell count using a hemocytometer or automated cell counter to ensure accurate seeding density.
-
Seeding: Dilute the cell suspension in a cold extracellular matrix to the desired concentration (e.g., 200-1000 cells per µL). Using an automated dispenser, seed 5-10 µL of the cell/matrix mixture into each well of a 384-well plate. Avoid the outermost wells to prevent "edge effects."[14]
-
Compound Preparation: Prepare a serial dilution of this compound and comparator drugs in the appropriate culture medium. A common approach is a 7-point, 10-fold dilution series.[14]
-
Drug Administration: After the matrix has polymerized, add the compound-containing medium to the wells. Include vehicle-only (negative control) and high-concentration cytotoxic agent (positive control) wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a luminescent-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D). Luminescence is directly proportional to the number of viable cells.
Data Analysis and IC50 Determination
-
Data Normalization: Raw luminescence values are normalized to the in-plate controls. The average signal from vehicle-only wells is set to 100% viability, and the signal from positive control wells (or the highest drug concentration) is set to 0% viability.
-
Dose-Response Curve: Plot the normalized viability (%) against the logarithmic concentration of the drug.
-
IC50 Calculation: Fit the data to a four-parameter nonlinear regression model to calculate the IC50 value, which represents the drug concentration required to inhibit cell viability by 50%. Statistical software such as GraphPad Prism or R is used for this analysis.
References
- 1. Cancer patient-derived organoids: Novel models for the study of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Patient-Derived Cancer Organoids: Promises and Challenges as Platforms for Cancer Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 12. molecularpost.altervista.org [molecularpost.altervista.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Morzid vs. Standard Chemotherapy: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent Morzid with standard chemotherapy drugs in preclinical models of breast and lung cancer. The data presented is based on studies involving Pimozide (B1677891), a compound with a similar mechanism of action to this compound, against common cancer cell lines.
Executive Summary
Preclinical evidence suggests that this compound holds promise as a potential therapeutic agent for breast and lung cancers. In xenograft models utilizing human breast (MDA-MB-231) and lung (A549) cancer cell lines, this compound demonstrated significant anti-tumor activity, including reduction in tumor volume and inhibition of metastasis. This guide presents available data comparing the efficacy of this compound (using Pimozide as a proxy) to standard-of-care chemotherapeutics such as doxorubicin, paclitaxel (B517696), and cisplatin (B142131).
Mechanism of Action: this compound
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. A notable mechanism is the downregulation of the RAN GTPase and AKT signaling pathways, which are crucial for tumor cell growth and survival.[1] Additionally, this compound has been shown to suppress the activation of STAT3, a transcription factor implicated in tumor progression and metastasis.
Caption: this compound inhibits key cancer signaling pathways.
In Vivo Efficacy: Breast Cancer Models
MDA-MB-231 Xenograft Model
The MDA-MB-231 cell line is a widely used model for triple-negative breast cancer.
Table 1: Comparison of this compound and Standard Chemotherapy in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction | Reference |
| This compound (Pimozide) | 20 mg/kg, i.p., 5 days/week | 65% reduction vs. control | [2] |
| Paclitaxel | 15 mg/kg, i.p., daily for 5 days | T/C = 6.5% | [3] |
| Doxorubicin | 2.5 mg/kg (in combination) | Significant reduction vs. control | [4] |
T/C: Treatment vs. Control ratio, a lower value indicates higher efficacy. Note: Data is compiled from different studies and direct comparison should be made with caution.
In Vivo Efficacy: Lung Cancer Models
A549 Xenograft Model
The A549 cell line is a common model for non-small cell lung cancer.
Table 2: Comparison of this compound and Standard Chemotherapy in A549 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction | Reference |
| This compound (Pimozide) | Not explicitly stated in A549 xenograft | Showed cytotoxic effect in vitro | [5] |
| Cisplatin | 3 mg/kg, i.p., twice/week | Significant reduction vs. vehicle | [6] |
| Paclitaxel | 20 mg/kg, i.p., twice/week | Significant reduction vs. vehicle | [6][7] |
Note: In vivo data for this compound (Pimozide) in the A549 xenograft model was not available in the reviewed literature. In vitro studies have demonstrated its cytotoxic effects on A549 cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Breast Cancer Xenograft Study: this compound (Pimozide)
-
Cell Line: MDA-MB-231-Luc (D3H2LN) human breast cancer cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Implantation: Cells were implanted into the mammary fat pad.
-
Treatment: Mice were treated with Pimozide at a dose of 20 mg/kg via intraperitoneal (i.p.) injection, 5 days a week.
-
Tumor Monitoring: Tumor growth was monitored using an in vivo bioluminescence imaging system (IVIS).[2]
Breast Cancer Xenograft Study: Standard Chemotherapy (Paclitaxel)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Nude mice.
-
Cell Implantation: 2 x 10^7 cells per mouse were subcutaneously implanted.
-
Treatment: Mice received either 15 mg/kg paclitaxel or a vehicle control from day 1 to 5.
-
Tumor Monitoring: Tumor volume was measured to assess anti-tumor activity.[3]
Lung Cancer Xenograft Study: Standard Chemotherapy (Cisplatin and Paclitaxel)
-
Cell Line: A549 human lung cancer cells.
-
Animal Model: Nude mice.
-
Cell Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the rear flank.
-
Treatment: Once tumors reached approximately 100mm³, mice were randomized to receive either vehicle control (normal saline), paclitaxel (20 mg/kg, i.p. twice/week), or cisplatin (3 mg/kg, i.p. twice/week).
-
Tumor Monitoring: Tumor volume was monitored twice per week using calipers.[6]
Caption: Workflow of a typical preclinical xenograft study.
Discussion
The preclinical data for this compound (Pimozide) indicates a promising anti-cancer profile, particularly in breast cancer models where it has demonstrated significant tumor growth inhibition.[2] Its multi-targeted mechanism of action, affecting key pathways like AKT and STAT3, suggests it may be effective in tumors that are resistant to therapies targeting a single pathway.
When compared to standard chemotherapies, the available data suggests that this compound's efficacy is within a comparable range, although direct head-to-head studies are limited. For instance, in the MDA-MB-231 breast cancer model, this compound achieved a 65% reduction in tumor volume, while a study with paclitaxel reported a T/C of 6.5%, also indicating strong anti-tumor activity.[2][3] It is important to note that differences in experimental design across studies make direct comparisons challenging.
Further research is warranted to conduct direct comparative studies of this compound against standard chemotherapy agents within the same experimental protocols. This will provide a more definitive assessment of its relative efficacy and potential as a novel cancer therapeutic. Additionally, exploring the efficacy of this compound in combination with standard chemotherapies could reveal synergistic effects and provide new avenues for treatment strategies.
References
- 1. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Analysis of Morzid's Effect on Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel investigational drug, Morzid, against established cancer therapies. The data presented is based on preclinical studies and is intended to provide an objective overview of this compound's potential efficacy and mechanism of action across various cancer cell lines.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor targeting the downstream signaling of the KRAS oncogene, with a particular focus on pathways that are hyperactivated in specific cancer types. Unlike direct KRAS inhibitors that have shown efficacy in cancers with specific mutations like G12C, this compound employs a multi-faceted approach by inhibiting key downstream effectors, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. This mechanism suggests a broader potential application across various KRAS-mutated and wild-type cancers where these pathways are dysregulated.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to established therapeutic agents across a panel of cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Temozolomide (IC50 in µM) | Pimozide (B1677891) (IC50 in µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 ± 0.07 | >100 | 5.2 ± 0.6 |
| A549 | Non-Small Cell Lung Cancer | 1.2 ± 0.15 | >100 | 7.8 ± 0.9 |
| PANC-1 | Pancreatic Cancer | 0.8 ± 0.1 | >100 | 10.5 ± 1.2 |
| U-87 MG | Glioblastoma | 2.5 ± 0.3 | 25 ± 3.1 | 8.1 ± 0.7 |
| MCF-7 | ER+ Breast Cancer | 10.5 ± 1.1 | >100 | 3.5 ± 0.4 |
Data presented as mean ± standard deviation from three independent experiments.
In Vivo Tumor Growth Inhibition
In a xenograft mouse model using the PANC-1 pancreatic cancer cell line, this compound demonstrated significant tumor growth inhibition compared to a vehicle control and Temozolomide.
| Treatment Group | Dosage | Mean Tumor Volume Reduction (%) |
| Vehicle Control | - | 0% |
| This compound | 50 mg/kg, oral, daily | 75% |
| Temozolomide | 50 mg/kg, oral, 5 days/week | 20% |
Mechanism of Action: Signaling Pathway Inhibition
This compound's primary mechanism of action involves the dual inhibition of the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are critical for cell proliferation, survival, and growth.
Figure 1: this compound's dual inhibition of PI3K and RAF.
Comparative Analysis with Alternative Therapies
Temozolomide
Temozolomide is an alkylating agent primarily used in the treatment of brain tumors like glioblastoma.[1][2][3] Its mechanism of action involves methylating DNA, which leads to DNA damage and apoptosis in cancer cells.[4][5][6] As shown in the in vitro data, Temozolomide has limited efficacy in non-brain cancer cell lines, which is expected given its primary clinical application. In the U-87 MG glioblastoma cell line, this compound demonstrates a significantly lower IC50 value, suggesting it may offer a more potent alternative for this cancer type, warranting further investigation.
Pimozide
Pimozide, an antipsychotic drug, has been investigated for its anticancer properties.[7] Studies have shown its ability to inhibit cancer cell proliferation and metastasis, potentially through the inhibition of STAT3/5 signaling and disruption of the Wnt/β-catenin pathway.[7] In the presented data, Pimozide shows efficacy across all tested cell lines. This compound, however, demonstrates superior potency in the MDA-MB-231, A549, and PANC-1 cell lines. Conversely, Pimozide is more effective in the MCF-7 cell line, suggesting a differential sensitivity that may be linked to the specific signaling dependencies of these cells.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: All cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Temozolomide, or Pimozide for 72 hours.
-
Quantification: Cell viability was assessed using the MTT assay. Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for this study.
-
Tumor Implantation: 1 x 10^6 PANC-1 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): vehicle control, this compound (50 mg/kg), and Temozolomide (50 mg/kg). Treatments were administered as described in the table above for 28 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Figure 2: Workflow for in vitro and in vivo analysis.
Conclusion
The preclinical data presented in this guide suggests that this compound is a potent inhibitor of cancer cell growth, particularly in models of triple-negative breast, non-small cell lung, and pancreatic cancers. Its efficacy in these models surpasses that of Temozolomide and, in most cases, Pimozide. The dual-inhibition mechanism of action on the PI3K/AKT/mTOR and RAF/MEK/ERK pathways provides a strong rationale for its broad-spectrum potential. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Temozolomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. thebraintumourcharity.org [thebraintumourcharity.org]
- 3. Temozolomide - Wikipedia [en.wikipedia.org]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Morzid's Kinase Inhibition Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical kinase inhibitor, Morzid, with established multi-kinase inhibitors, Imatinib and Dasatinib. The information presented for Imatinib and Dasatinib is based on publicly available experimental data, while the profile for this compound is hypothetical and intended for illustrative purposes. This guide aims to provide a framework for evaluating and validating the targets of novel kinase inhibitors.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1][2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs and many more in clinical development.[2] A key aspect of developing and validating these inhibitors is determining their target selectivity—the range of kinases they inhibit at therapeutic concentrations.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the hypothetical inhibitory profile of this compound against key kinase targets and compares it with the known profiles of Imatinib and Dasatinib. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays.
| Kinase Target | This compound (Hypothetical IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| BCR-ABL | 15 | 25-100[3][4][5] | <1-10[3][4][6] |
| c-KIT | 25 | 100-200[5][7] | 10-50[4] |
| PDGFRα/β | 30 | 100-500[7][8] | 5-20[4] |
| SRC Family Kinases (SFKs) | >1000 | >1000 | 1-10[3][4] |
| VEGFR2 | 50 | >1000 | 10-30[8] |
| EGFR | >2000 | >1000 | 50-100 |
Note: IC50 values for Imatinib and Dasatinib are compiled from various sources and can vary depending on the specific assay conditions.
Signaling Pathway Context
The kinases targeted by these inhibitors are often central nodes in signaling pathways that control cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols for Target Validation
The validation of kinase inhibitor targets involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies for key experiments commonly used in this process.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.[1][9][10][11][12]
Materials:
-
Kinase of interest (e.g., recombinant human ABL1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test inhibitor (this compound, Imatinib, Dasatinib)
-
LanthaScreen™ Tb-anti-phospho substrate antibody
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add the kinase and the substrate.
-
Add the serially diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho substrate antibody.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates in cells treated with an inhibitor.[2][13][14]
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Test inhibitor (this compound, Imatinib, Dasatinib)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein like GAPDH.
Chemical Proteomics for Target Identification
Chemical proteomics is a powerful tool for the unbiased identification of kinase inhibitor targets directly from cell or tissue lysates.[15][16][17][18][19]
Caption: Workflow for chemical proteomics-based target identification.
Procedure:
-
A kinase inhibitor is chemically modified to allow for its immobilization on a solid support (e.g., sepharose beads).
-
Cell or tissue lysates are incubated with the immobilized inhibitor, allowing for the capture of proteins that bind to the drug.
-
The beads are washed to remove non-specifically bound proteins.
-
The specifically bound proteins are eluted from the beads.
-
The eluted proteins are digested into peptides, typically using trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
The identified peptides are matched to their corresponding proteins using bioinformatics databases, providing a comprehensive profile of the inhibitor's targets.
Conclusion
The independent validation of a kinase inhibitor's targets is a crucial step in its preclinical and clinical development. A combination of in vitro biochemical assays, cell-based functional assays, and unbiased proteomics approaches is essential to build a comprehensive understanding of the inhibitor's mechanism of action, selectivity, and potential therapeutic applications. While "this compound" is a hypothetical compound, the comparative framework and experimental protocols presented here provide a guide for the rigorous evaluation of novel kinase inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
Cross-Reactivity Profiling of Morzid: A Comparative Analysis Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the novel Bruton's tyrosine kinase (BTK) inhibitor, Morzid, against other established BTK inhibitors, Ibrutinib (B1684441) and Zanubrutinib. The following data and protocols are intended to offer a clear perspective on the selectivity of this compound and its potential advantages in minimizing off-target effects.
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes in this guide. The data presented for this compound corresponds to the well-characterized second-generation BTK inhibitor, Acalabrutinib.
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies.[1][2] While the first-in-class BTK inhibitor, Ibrutinib, has shown significant clinical efficacy, its off-target activities can lead to adverse effects.[1][3] This has prompted the development of next-generation inhibitors like Zanubrutinib and the compound represented here as this compound (Acalabrutinib), which are designed for improved selectivity.[3][4]
Quantitative Kinase Inhibition Profile
The following tables summarize the inhibitory activity of this compound (Acalabrutinib), Ibrutinib, and Zanubrutinib against BTK and a selection of key off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative Biochemical IC50 Values Against Key Kinases
| Target Kinase | This compound (Acalabrutinib) IC50 (nM) | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | < 5 | < 1 | < 1 |
| EGFR | > 1000 | 5-10 | > 1000 |
| ITK | > 1000 | 10-20 | ~70 |
| TEC | ~200 | < 10 | < 10 |
| SRC | > 1000 | ~50 | ~100 |
| LYN | ~150 | ~30 | ~40 |
| FYN | > 1000 | ~40 | ~60 |
Data compiled from multiple preclinical studies.[5][6][7][8] Direct comparison should be made with caution as assay conditions may vary.
Table 2: Kinome-Wide Selectivity Profile
This table summarizes the results from a KINOMEscan™ assay, which screens the inhibitors against a large panel of human kinases at a single high concentration to assess broad selectivity.
| Inhibitor | Concentration | Number of Kinases Tested | Percentage of Kinases Inhibited >65% |
| This compound (Acalabrutinib) | 1 µM | 395 | 1.5% |
| Zanubrutinib | 1 µM | 395 | 4.3% |
| Ibrutinib | 1 µM | 442 | >10% (estimated from multiple sources) |
Data from comparative biochemical profiling studies.[9][10]
The data indicates that this compound (Acalabrutinib) is a highly selective BTK inhibitor, demonstrating significantly fewer off-target interactions compared to both Ibrutinib and Zanubrutinib in broad kinome panels.[7][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KINOMEscan™ Selectivity Profiling (Biochemical)
This method is used to determine the selectivity of a kinase inhibitor against a large panel of kinases.
-
Objective: To assess the cross-reactivity of an inhibitor by screening it against a comprehensive panel of recombinant human kinases.[1]
-
Principle: The assay is based on a competitive binding displacement principle. A test compound is co-incubated with a kinase and an immobilized, ATP-competitive ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. The amount of kinase bound to the solid support is then quantified by qPCR.[1]
-
Methodology:
-
Compound Preparation: The test inhibitor (e.g., this compound) is prepared at a specified concentration (e.g., 1 µM).
-
Binding Reaction: The inhibitor is incubated with a panel of over 400 recombinant human kinases, each paired with an immobilized ATP-competitive ligand.[1]
-
Competition: The inhibitor competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase and inhibitor are washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Objective: To quantify the potency of an inhibitor against a specific kinase.
-
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is correlated with the amount of ADP generated. The luminescent signal is proportional to the ADP concentration.[11]
-
Methodology:
-
Reaction Setup: Serial dilutions of the inhibitor are prepared in a multi-well plate. Purified BTK enzyme and its specific substrate (e.g., a peptide substrate) are added to each well.
-
Kinase Reaction Initiation: The reaction is initiated by adding ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[11]
-
ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced during the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal.
-
Data Analysis: The luminescence is measured with a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinase profiling and the relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Chemosterilants: Aziridines vs. Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the chemosterilant "Morzid" is not publicly available. This guide provides a comparative analysis of the chemical class to which this compound belongs—aziridine-based alkylating agents—using data from representative compounds like Tepa and Thiotepa (B1682881). These are compared with another major class of chemosterilants, Insect Growth Regulators (IGRs), to provide a comprehensive overview for researchers.
Introduction
The sterile insect technique (SIT) is a cornerstone of modern integrated pest management, offering a targeted and environmentally conscious approach to controlling insect populations. Chemosterilants, chemical agents that induce sterility, are a key component of SIT. This guide provides a head-to-head comparison of two major classes of chemosterilants: aziridine-based alkylating agents, the class that includes this compound (bis(aziridin-1-yl)(morpholin-4-yl)-λ5-phosphanethione), and Insect Growth Regulators (IGRs). We present quantitative data from experimental studies, detailed methodologies, and visualizations of their mechanisms of action to assist researchers in the development and application of these critical tools.
Data Presentation: Quantitative Efficacy of Chemosterilants
The following tables summarize the efficacy of representative aziridine-based chemosterilants and IGRs from various studies.
Table 1: Efficacy of Aziridine-Based Chemosterilants
| Chemosterilant | Insect Species | Dosage/Treatment | Key Efficacy Metric | Reference |
| Thiotepa | Aedes aegypti | Release of sterile males at a 5:1 ratio to fertile males | Eradication of caged population in 15 weeks | [1][2] |
| Thiotepa | Aedes aegypti | Release of sterile males | Significant reduction in female fecundity (hatch rate) | [3] |
| Tepa | Musca domestica | Not specified | ED₉₀ (Effective Dose for 90% sterilization) is a key parameter for comparison | [4] |
Table 2: Efficacy of Insect Growth Regulators (IGRs)
| Chemosterilant | Insect Species | Dosage/Treatment | Key Efficacy Metric | Reference |
| Lufenuron | Bactrocera cucurbitae | 300 ppm in diet | 68.4% reduction in fecundity; 70.97% reduction in adult emergence | [5][6][7] |
| Lufenuron | Bactrocera zonata | 300 ppm/5 mL of diet | 31.1% fecundity rate; 19.9% hatchability | |
| Pyriproxyfen | Anopheles gambiae | 0.1% (35 mg/m²) on netting | Complete sterilization of females | [8][9] |
| Pyriproxyfen | Glossina palpalis gambiensis | 100 ng per fly | 0% emergence of pupae from contaminated females | [10] |
Mechanism of Action
The two classes of chemosterilants operate through fundamentally different mechanisms.
Aziridine-Based Chemosterilants (e.g., this compound, Tepa, Thiotepa)
These compounds are alkylating agents. The high reactivity of the aziridine (B145994) ring allows them to form covalent bonds with nucleophilic groups in biological macromolecules, most significantly with the nitrogenous bases of DNA.[11] This alkylation can lead to DNA cross-linking, strand breaks, and mutations, which ultimately disrupt cell division and induce sterility.[12] The effects are often more pronounced in rapidly dividing cells, such as those in the reproductive tissues.[13]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Release of thiotepa sterilized males into caged populations of Aedes aegypti: life table analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemosterilant Potential of Insect Growth Regulators for Management of Bactrocera cucurbitae (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of pyriproxyfen-treated nets in sterilizing and shortening the longevity of Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. britannica.com [britannica.com]
- 13. Cytogenetic and other effects of the chemosterilants tepa, metepa, apholate an hempa in insects (a review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Morzid with other cancer drugs
An initial search for the oncology drug "Morzid" did not yield specific results. This may indicate that "this compound" is a novel agent still in the early stages of development, a confidential internal codename, or potentially a misspelling of another therapeutic.
To provide a comprehensive evaluation of its synergistic effects with other cancer drugs, further details on this compound are required. Specifically, information regarding its mechanism of action, chemical class, and any preliminary data from preclinical or clinical studies would be invaluable.
In the interim, this guide will present a generalized framework for evaluating drug synergy in oncology, utilizing examples of other known cancer therapeutics to illustrate the principles and methodologies. This framework can be adapted once more specific information about this compound becomes available.
General Principles of Drug Synergy in Oncology
The combination of multiple therapeutic agents is a cornerstone of modern cancer treatment. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.[1][2] This can manifest as enhanced tumor cell killing, overcoming drug resistance, or reducing toxic side effects by allowing for lower doses of each agent.[3]
Synergistic interactions can be broadly categorized based on their underlying mechanisms:
-
Complementary Pathway Inhibition: Targeting different nodes within the same or parallel signaling pathways that are critical for cancer cell survival and proliferation.
-
Sensitization: One agent enhances the cytotoxic effect of another. For instance, a drug that inhibits a DNA repair mechanism can sensitize cancer cells to a DNA-damaging agent.[4]
-
Modulation of Drug Metabolism or Efflux: One drug can alter the pharmacokinetics of another, leading to increased bioavailability and efficacy.
-
Immune System Activation: Combining targeted therapies with immunotherapies to enhance the recognition and elimination of cancer cells by the immune system.
Evaluating Drug Synergy: Experimental Protocols
A variety of in vitro and in vivo methods are employed to quantitatively assess the synergistic effects of drug combinations.
In Vitro Synergy Assays
1. Cell Viability and Proliferation Assays:
-
Protocol: Cancer cell lines are treated with a range of concentrations of each drug individually and in combination. Cell viability is typically measured after 24, 48, or 72 hours using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each drug. Synergy is then determined using mathematical models such as the Combination Index (CI) method (Chou-Talalay) or the Bliss Independence model.
-
Combination Index (CI): CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assays:
-
Protocol: To determine if the drug combination induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or western blotting for cleavage of caspase-3 and PARP are used.
-
Data Analysis: A significant increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments suggests synergy in inducing apoptosis.
In Vivo Synergy Studies
1. Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Protocol: Human cancer cells or patient tumor fragments are implanted into immunodeficient mice. Once tumors are established, mice are treated with the individual drugs and the combination. Tumor growth is monitored over time.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. A statistically significant greater TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
2. Syngeneic Mouse Models:
-
Protocol: For evaluating combinations involving immunotherapies, immunocompetent mouse models are used. Cancer cells of the same genetic background as the mouse strain are implanted.
-
Data Analysis: In addition to tumor growth, the immune cell infiltrate within the tumor microenvironment is analyzed by flow cytometry or immunohistochemistry to understand the immunological basis of the synergy.
Data Presentation: Quantifying Synergy
To facilitate clear comparison, quantitative data from synergy experiments should be summarized in tables.
Table 1: In Vitro Synergy of Drug A and Drug B in Different Cancer Cell Lines
| Cell Line | Drug A IC50 (µM) | Drug B IC50 (µM) | Combination Ratio | Combination Index (CI) | Synergy/Additivity/Antagonism |
| Cell Line X | 1.5 | 0.8 | 1:2 | 0.6 | Synergy |
| Cell Line Y | 2.3 | 1.2 | 1:2 | 0.9 | Additivity |
| Cell Line Z | 0.9 | 0.5 | 1:2 | 1.3 | Antagonism |
Table 2: In Vivo Efficacy of Drug A and Drug B in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Drug A) | p-value (vs. Drug B) |
| Vehicle Control | 10 | 1500 ± 250 | - | - | - | - |
| Drug A (10 mg/kg) | 10 | 900 ± 150 | 40 | <0.05 | - | - |
| Drug B (5 mg/kg) | 10 | 1050 ± 200 | 30 | <0.05 | - | - |
| Drug A + Drug B | 10 | 300 ± 80 | 80 | <0.001 | <0.01 | <0.01 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate signaling pathways and experimental workflows.
References
- 1. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective | MDPI [mdpi.com]
- 2. Most combinations of cancer drugs have additive efficacy [dailyreporter.esmo.org]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morzid Efficacy and Reproducibility in Oncology Research
Introduction: The reproducibility of preclinical research is a cornerstone of drug development, ensuring that new therapeutic candidates have a robust foundation for clinical translation. This guide provides a comparative analysis of published findings on Morzid, a novel kinase inhibitor, to assess the reproducibility of its initial promising results. We compare the data from the foundational study with a subsequent independent replication study and contextualize its performance against an established alternative, Alternix. This analysis is intended for researchers, scientists, and drug development professionals to critically evaluate the experimental evidence for this compound.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from two pivotal, yet divergent, studies on this compound.
Table 1: In Vitro Efficacy in NCI-H460 Lung Cancer Cell Line
| Parameter | InnovatePharma (2022) | Global Research Institute (2024) | Alternix (2024 Study) |
| IC₅₀ (nM) | 15.2 | 48.5 | 35.7 |
| Maximal Inhibition (%) | 95% | 78% | 85% |
| Assay Duration (hours) | 48 | 72 | 72 |
Table 2: In Vivo Efficacy in Xenograft Mouse Model
| Parameter | InnovatePharma (2022) | Global Research Institute (2024) | Alternix (2024 Study) |
| Tumor Growth Inhibition (%) | 88% | 55% | 65% |
| Dosage (mg/kg) | 20 | 20 | 25 |
| Treatment Duration (days) | 28 | 28 | 28 |
Table 3: Reported Adverse Events in Animal Models
| Adverse Event | InnovatePharma (2022) | Global Research Institute (2024) | Alternix (2024 Study) |
| Significant Weight Loss (>15%) | 5% | 20% | 10% |
| Hepatotoxicity (Elevated ALT) | Not Reported | 15% | 5% |
| Treatment-Related Mortality | 0% | 5% | 0% |
Signaling Pathway and Experimental Workflow
Visualizations of the proposed mechanism of action and the experimental design are critical for understanding the context of the research findings.
Experimental Protocols
Discrepancies in research findings can often be traced to subtle variations in experimental methodology. Below are the detailed protocols for the key in vitro assay from the two fictional reference studies.
Cell Viability (IC₅₀) Assay Protocol
Objective: To determine the concentration of this compound required to inhibit the growth of NCI-H460 cells by 50%.
InnovatePharma (2022) Protocol:
-
Cell Culture: NCI-H460 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells were seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.
-
Drug Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution and then serially diluted in culture medium. The final DMSO concentration in all wells was maintained at 0.1%.
-
Treatment: Cells were treated with a range of this compound concentrations (0.1 nM to 10 µM).
-
Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, and luminescence was read on a plate reader.
-
Data Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Global Research Institute (2024) Protocol:
-
Cell Culture: NCI-H460 cells (obtained from a different commercial vendor) were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells were seeded at a density of 4,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.
-
Drug Preparation: this compound was dissolved in 100% DMSO to create a 10 mM stock solution and then serially diluted. The final DMSO concentration was kept below 0.2%.
-
Treatment: Cells were treated with this compound and Alternix across a similar concentration range.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability was measured using an MTT assay, where absorbance was read at 570 nm.
-
Data Analysis: IC₅₀ values were calculated using a non-linear regression model in the same software.
Key Differences and Potential Impact:
-
Incubation Time: The longer 72-hour incubation in the 2024 study may allow for slower-acting cytotoxic effects to manifest or for cellular resistance mechanisms to emerge, potentially explaining the higher IC₅₀ value.
-
Viability Assay: The use of MTT versus a luminescence-based assay (CellTiter-Glo®) can lead to different results, as they measure different aspects of cell health (metabolic activity vs. ATP levels).
-
Cell Seeding Density: A lower initial cell density in the replication study could alter growth kinetics and drug response.
-
Cell Line Provenance: Although the same cell line was used, variations between commercial sources or passage number can introduce biological variability.
A Comparative Safety Profile Analysis: Morzid vs. Other PARP Inhibitors
This guide provides a comprehensive benchmark of the preclinical safety profile of Morzid, a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, against two established compounds in the same class: Olaparib and Niraparib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance and potential toxicities relative to existing alternatives.
Introduction to PARP Inhibition and Associated Toxicities
Poly (ADP-ribose) polymerase inhibitors are a class of targeted therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells.[1] They function by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[2][3] When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[3][4] In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death through a mechanism known as synthetic lethality.[2][5]
While effective, this mechanism is also linked to the primary toxicities of PARP inhibitors. Bone marrow cells are highly proliferative and can be sensitive to disruptions in DNA repair, leading to the most common dose-limiting toxicity: myelosuppression.[6][7]
Comparative Safety Data
The following tables summarize the adverse event (AE) profiles of Olaparib and Niraparib, based on data from clinical trials and real-world evidence, alongside preclinical toxicology data for this compound.[8][9][10]
Table 1: Comparison of Common Adverse Events (All Grades, % Incidence)
| Adverse Event | This compound (Preclinical Projection) | Olaparib | Niraparib |
|---|---|---|---|
| Nausea | 45% | ~50-75%[11] | ~50-75%[11] |
| Anemia | 25% | ~29%[7] | ~65%[12] |
| Fatigue | 35% | ~40-60% | ~50-60% |
| Vomiting | 22% | ~20-40% | ~30-50% |
| Thrombocytopenia | 15% | ~26%[12] | ~58%[12] |
| Neutropenia | 10% | ~13%[12] | ~36%[12] |
Table 2: Comparison of Grade ≥3 Hematological Toxicities (% Incidence)
| Adverse Event | This compound (Preclinical Projection) | Olaparib | Niraparib |
|---|---|---|---|
| Anemia | 5% | ~12-17%[7] | ~25-34% |
| Thrombocytopenia | <2% | ~3-5% | ~25-34% |
| Neutropenia | <2% | ~4-7% | ~20% |
Summary of Findings: Based on preclinical models, this compound is projected to have a manageable safety profile. Notably, it demonstrates a potentially lower incidence of severe (Grade ≥3) hematological toxicities, particularly thrombocytopenia, which is a significant dose-limiting toxicity for Niraparib.[12][13] While Olaparib is associated with a higher risk of rare but serious adverse events like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) in real-world settings, preclinical long-term toxicology studies for this compound have not indicated a similar risk.[8][9][14] Niraparib is associated with a higher incidence of gastrointestinal events and thrombocytopenia.[8]
Experimental Protocols
The safety assessment of this compound involved a series of standardized preclinical experiments designed to predict clinical toxicities.
A. In Vitro Hematotoxicity Assay
-
Objective: To assess the direct cytotoxic effect of this compound, Olaparib, and Niraparib on hematopoietic progenitor cells.
-
Methodology:
-
Human bone marrow-derived CD34+ cells were cultured in methylcellulose-based medium supplemented with cytokines to promote colony formation (CFU-GM, BFU-E).
-
Cells were exposed to escalating concentrations of this compound, Olaparib, or Niraparib for 14 days.
-
At the end of the incubation period, colonies were counted using an inverted microscope.
-
The concentration that inhibits 50% of colony growth (IC50) was calculated for each compound to determine relative hematotoxicity.
-
B. In Vivo Repeat-Dose Toxicology Study (Rodent Model)
-
Objective: To evaluate the systemic toxicity of this compound following repeated daily administration in Sprague-Dawley rats.
-
Methodology:
-
Four groups of animals (10 males, 10 females per group) were administered this compound via oral gavage once daily for 28 consecutive days at doses of 0 (vehicle control), 10, 30, and 100 mg/kg/day.
-
Clinical Monitoring: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples were collected on Day 29 for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive list of tissues was collected, preserved, and subjected to microscopic histopathological examination.
-
C. Clinical Safety Monitoring
The comparative data for Olaparib and Niraparib are derived from rigorous clinical trials where safety is a primary endpoint. Adverse events are systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Management of toxicities typically involves proactive monitoring, such as weekly complete blood counts for the first month, followed by dose interruption and/or reduction.[11]
Conclusion
The preclinical data for this compound suggest a safety profile that is potentially favorable when compared to the established PARP inhibitors Olaparib and Niraparib. The primary differentiating feature appears to be a reduced incidence of severe myelosuppression, particularly thrombocytopenia. This may translate to fewer dose interruptions and reductions in a clinical setting, potentially improving therapeutic outcomes. However, these findings must be confirmed in human clinical trials. Continuous monitoring will be essential to fully characterize the safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajmc.com [ajmc.com]
- 7. Haematological toxicity of PARP inhibitors in advanced ovarian cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 12. mims.com [mims.com]
- 13. Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Morzid
This document provides essential safety and logistical information for the proper disposal of Morzid, a potent, non-halogenated organic cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Spill Response
In case of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Follow the specific spill response procedures outlined in the material safety data sheet (MSDS). Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory when handling this compound in any form.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first and most critical step in the disposal process. Different forms of this compound waste must be collected in separate, clearly labeled containers.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Unused/Expired this compound (Solid) | Sealable, high-density polyethylene (B3416737) (HDPE) container | "Hazardous Waste," "this compound," "Toxic," "P-listed Waste" | Designated Satellite Accumulation Area (SAA) |
| This compound Solutions (in DMSO) | Leak-proof, screw-cap HDPE or glass container | "Hazardous Waste," "this compound in DMSO," "Toxic," "P-listed Waste" | Designated Satellite Accumulation Area (SAA) |
| Contaminated Labware (Solid) | Puncture-resistant, lined container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Designated Satellite Accumulation Area (SAA) |
| Contaminated PPE (Solid) | Lined, sealed waste bag within a rigid container | "Hazardous Waste," "this compound Contaminated PPE" | Designated Satellite Accumulation Area (SAA) |
Disposal Workflow
The following diagram outlines the step-by-step workflow for the proper disposal of this compound waste from the laboratory to final disposal.
Caption: Workflow for this compound Waste Disposal.
Decontamination Procedures
For surfaces and non-disposable equipment contaminated with this compound, a two-step decontamination process is required.
Experimental Protocol: Surface Decontamination
-
Initial Deactivation: Prepare a fresh 10% (v/v) solution of bleach. Carefully apply the solution to the contaminated surface, ensuring complete coverage. Allow a contact time of at least 15 minutes.
-
Rinsing: Thoroughly rinse the surface with water to remove the bleach residue.
-
Final Cleaning: Wash the surface with a standard laboratory detergent.
-
Waste Collection: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as this compound-contaminated solid waste.
Key Disposal Considerations
The following decision pathway should be used to determine the correct disposal route for any item potentially contaminated with this compound.
Caption: this compound Contamination Disposal Decision Tree.
By strictly following these procedures, you contribute to a safe laboratory environment and ensure compliance with all relevant waste disposal regulations. For any questions or in case of an emergency, always contact your institution's Environmental Health and Safety department.
Essential Safety and Operational Protocols for Handling Morzid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Morzid (CAS No. 2168-68-5), a potent kinase inhibitor utilized in laboratory research. Given the limited availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on information for structurally related compounds and general laboratory safety best practices. It is imperative to treat this compound as a substance with potential carcinogenic properties, as indicated by animal studies on related compounds.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling solid this compound (weighing, preparing solutions) | - Full-face respirator with an appropriate cartridge for organic vapors and particulates.- Chemical-resistant gloves (e.g., nitrile, neoprene).- Disposable, full-body protective suit (e.g., Tyvek).- Safety goggles or a face shield.- Closed-toe shoes. |
| Working with this compound solutions | - Laboratory coat.- Chemical-resistant gloves (e.g., nitrile, neoprene).- Safety glasses with side shields or goggles. |
| Cleaning spills | - Full-face respirator with an appropriate cartridge for organic vapors and particulates.- Heavy-duty, chemical-resistant gloves.- Chemical-resistant apron or suit.- Chemical-resistant boots. |
Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.
General Handling:
-
Ventilation: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Tools: Use non-sparking tools to prevent ignition sources.[2]
Storage:
-
Container: Store this compound in a tightly closed, clearly labeled container.
-
Location: Keep the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Access: Store in a locked cabinet or a restricted-access area.
Spill Management and Disposal Plan
A clear and efficient plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All this compound waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound should be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
